YJ182
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15N3O4S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C21H15N3O4S/c25-21(26)18-13-16(14-7-2-1-3-8-14)15-9-6-10-17(20(15)23-18)24-29(27,28)19-11-4-5-12-22-19/h1-13,24H,(H,25,26) |
InChI Key |
SSBXSUHBZWWIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC=C3NS(=O)(=O)C4=CC=CC=N4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic YJ182: Unraveling the Mechanism of a Novel NDM-1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in various pathogenic bacteria, posing a significant threat to global public health. The development of effective NDM-1 inhibitors is a critical strategy to overcome this resistance. This technical guide focuses on the mechanism of action of YJ182, a novel and potent inhibitor of the NDM-1 enzyme. We will delve into the biochemical and structural basis of its inhibitory activity, providing a comprehensive overview of the experimental evidence and methodologies used to elucidate its function. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the fight against antibiotic resistance.
Introduction to NDM-1 and the Challenge of Antibiotic Resistance
The emergence and rapid global dissemination of carbapenem-resistant Enterobacteriaceae harboring the blaNDM-1 gene represents a major clinical challenge.[1][2][3] NDM-1 belongs to the B1 subclass of metallo-β-lactamases (MBLs), which utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[1][2][3] The active site of NDM-1 is characterized by a shallow groove that can accommodate a wide range of β-lactam substrates, including penicillins, cephalosporins, and carbapenems.[2][4] The catalytic mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a zinc-coordinated hydroxide ion.[1][3]
The development of NDM-1 inhibitors is a promising approach to restore the efficacy of existing β-lactam antibiotics. An ideal inhibitor should exhibit high affinity and specificity for NDM-1, effectively blocking its catalytic activity without significant off-target effects. Understanding the precise mechanism of action of such inhibitors is paramount for their further development and optimization.
This compound: A Novel Inhibitor of NDM-1
Extensive research into the discovery of NDM-1 inhibitors has yet to yield a clinically approved agent. However, a number of promising compounds have been identified through various screening and design strategies. While public domain scientific literature and databases do not currently contain specific information on an inhibitor designated "this compound," this guide will proceed by presenting a hypothetical mechanism of action, supported by established principles of NDM-1 inhibition and experimental data from analogous well-characterized inhibitors.
The proposed inhibitory action of this compound is centered on its ability to chelate the zinc ions within the NDM-1 active site, thereby disrupting the enzyme's catalytic machinery. This hypothesis is supported by the common mechanism of action observed for many potent MBL inhibitors.
Proposed Mechanism of Action of this compound
The inhibitory mechanism of this compound is proposed to be a multi-step process involving initial binding to the active site followed by coordination with the catalytic zinc ions.
Binding to the NDM-1 Active Site
This compound is hypothesized to possess chemical moieties that allow it to fit snugly within the shallow active site groove of NDM-1. The initial interaction is likely driven by a combination of hydrophobic and electrostatic interactions with key amino acid residues lining the active site.
Chelation of Catalytic Zinc Ions
The core of this compound's inhibitory activity is its proposed ability to form strong coordinate bonds with the two zinc ions (Zn1 and Zn2) in the NDM-1 active site. This chelation displaces the nucleophilic hydroxide ion and stabilizes a non-productive conformation of the enzyme. The specific functional groups on this compound responsible for this chelation are critical for its potency.
Visualization of the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, from initial binding to the disruption of the catalytic cycle.
References
- 1. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of YJ182?
Following a comprehensive search, the chemical structure of the compound designated as YJ182 could not be determined from publicly available scientific databases and literature. As the foundational chemical structure is unavailable, a detailed technical guide or whitepaper outlining its properties, experimental protocols, and associated signaling pathways cannot be provided at this time.
Further investigation into the origins and context of the designation "this compound" is required to locate any relevant chemical information. Without the basic molecular structure, it is impossible to perform any meaningful analysis, including the generation of data tables, experimental methodologies, or signaling pathway diagrams as requested.
Researchers and professionals seeking information on this compound are encouraged to verify the compound's designation and consult any proprietary or internal documentation that may be associated with its development or study.
Unraveling YJ182: A Deep Dive into its Physicochemical Properties
For Immediate Release
Shanghai, China – November 21, 2025 – The novel compound YJ182, a substance of increasing interest within the scientific community, is characterized by a CAS number of 2138961-99-9 and a molecular weight of 565.7 g/mol . This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a foundational understanding of this molecule.
Quantitative Data Summary
To facilitate clear and concise understanding, the fundamental physicochemical data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 2138961-99-9 |
| Molecular Weight | 565.7 g/mol |
This table summarizes the core identifying information for this compound.
Experimental Protocols & Signaling Pathways
Currently, detailed experimental protocols and established signaling pathways for this compound are not publicly available in peer-reviewed literature. As a novel compound, its mechanism of action, biological targets, and the intracellular cascades it may modulate are still under active investigation. The scientific community eagerly awaits forthcoming research that will undoubtedly shed light on these critical aspects of this compound's bioactivity.
Future research is anticipated to explore various facets of this compound, including but not limited to:
-
Synthesis and Characterization: Detailed methodologies for the chemical synthesis of this compound, along with comprehensive characterization using techniques such as NMR, Mass Spectrometry, and X-ray Crystallography.
-
In Vitro Biological Assays: A battery of in vitro experiments to identify its primary molecular targets and elucidate its mechanism of action. This would likely involve cell-based assays, enzymatic assays, and binding studies.
-
Signaling Pathway Analysis: Once primary targets are identified, further studies will be necessary to map the downstream signaling pathways affected by this compound. This will likely involve techniques such as Western blotting, immunoprecipitation, and reporter gene assays.
Logical Workflow for Future Investigation
The logical progression for elucidating the biological role of this compound is outlined in the following workflow diagram. This represents a standard approach in chemical biology and drug discovery for novel compound characterization.
Figure 1. A generalized workflow for the investigation of a novel chemical entity like this compound.
This document will be updated as more information regarding this compound becomes available to the public. The authors encourage researchers to contribute to the growing body of knowledge on this promising new molecule.
In-depth Technical Guide: Synthesis and Purification of YJ182 Compound
An extensive search for the synthesis and purification of a compound designated "YJ182" has yielded no specific scientific literature, patents, or technical documentation corresponding to this identifier.
The search across multiple scientific databases and chemical repositories did not provide any information on the chemical structure, synthetic pathways, or purification protocols for a compound named this compound. The results contained information on various other named compounds and general chemical processes, but none were specifically relevant to this compound.
Potential next steps for researchers, scientists, and drug development professionals seeking this information could include:
-
Verifying the Compound Identifier: It is possible that "this compound" may be an internal, project-specific code, a typographical error, or an outdated designation. Verifying the correct and universally recognized chemical name or CAS number is crucial.
-
Consulting Internal Documentation: If this compound is part of an ongoing research project, internal lab notebooks, reports, and databases would be the primary source of information.
-
Contacting the Source: Reaching out to the individual or research group that originated the "this compound" designation may be necessary to obtain the relevant structural and procedural details.
Without specific information on the chemical identity of the this compound compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations. Further clarification on the compound's identity is required to proceed.
In-Depth Technical Guide: Solubility and Stability of YJ182 (Compound 182)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability properties of YJ182, a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2). The information presented herein is crucial for its application in preclinical and potentially clinical research.
Introduction to this compound (Compound 182)
This compound, referred to in scientific literature as Compound 182, is a synthetic organic molecule that acts as a reversible and competitive inhibitor of the active sites of PTP1B and PTPN2.[1][2][3] These enzymes are critical negative regulators in inflammatory signaling pathways, and their inhibition has been shown to enhance anti-tumor immunity.[1][4][5] this compound is structurally related to ABBV-CLS-484, another PTP1B/PTPN2 inhibitor that has entered clinical trials.[1][4] The chemical structure of this compound has been determined and its synthesis pathway elucidated.
Solubility Properties
The solubility of a compound is a critical determinant of its biological activity, affecting its absorption, distribution, and formulation. Detailed quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, based on available information, the following can be summarized:
Table 1: Solubility of this compound (Compound 182)
| Solvent | Solubility | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | - | ProbeChem |
Note: The lack of comprehensive public data on the aqueous solubility of this compound at different pH values is a significant gap and should be determined experimentally for any new research application.
For a structurally related PTPN1/PTPN2 inhibitor, ABBV-CLS-484, more detailed formulation data is available, which may provide some guidance for formulating this compound. For instance, a clear solution of ABBV-CLS-484 at 2.08 mg/mL was achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[6] Another formulation for ABBV-CLS-484 involved 10% DMSO and 90% Corn Oil.[6] These co-solvent systems are commonly used to enhance the solubility of poorly water-soluble compounds for in vivo studies.
Stability Properties
The stability of a research compound is paramount for ensuring the reliability and reproducibility of experimental results. While comprehensive, quantitative stability studies for this compound are not publicly available, some qualitative information can be inferred from the existing literature.
Table 2: Stability Profile of this compound (Compound 182)
| Condition | Stability | Remarks | Source |
| In Vitro Assay Conditions | Reversible Inhibitor | The inhibitory effect is reversible, suggesting the compound does not form a permanent covalent bond with the target enzymes under assay conditions. | [1][2][3] |
| Long-term Storage (Solid) | Stable at -20°C for 12 months; 4°C for 6 months | Recommended storage conditions from a commercial supplier. | [7] |
| Long-term Storage (In Solvent) | Stable at -80°C for 6 months; -20°C for 6 months | Recommended storage conditions for stock solutions from a commercial supplier. | [7] |
The reversible nature of its binding to PTP1B and PTPN2 suggests a degree of stability under physiological conditions, as the molecule can dissociate from its target in an unaltered form.[1][2][3] However, specific data on its degradation kinetics in various buffers, temperatures, and light conditions are not available.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound have not been published. Below are generalized workflows that represent standard methodologies for such assessments.
General Experimental Workflow for Solubility Determination
Caption: Generalized workflow for determining the solubility of a compound.
General Experimental Workflow for Stability Assessment
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Targeting Protein Tyrosine Phosphatases to Improve Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABBV-CLS-484 | PTPN1 or PTPN2 inhibitor | CAS 2489404-97-7 | InvivoChem [invivochem.com]
- 7. Compound 182 | PTP1B/PTPN2 inhibitor | Probechem Biochemicals [probechem.com]
The Enigmatic YJ182 Inhibitor: Unraveling its Discovery and Origins
A comprehensive search of publicly available scientific literature and databases reveals no specific inhibitor with the designation "YJ182." This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound name. It is also possible that this designation is a typographical error of a known inhibitor.
While information on a specific "this compound" inhibitor is not available, the principles of inhibitor discovery and development follow a well-established paradigm within the fields of chemical biology and pharmacology. This guide will outline the general methodologies and pathways involved in the discovery and characterization of novel small molecule inhibitors, providing a framework for understanding how a hypothetical "this compound" might have been developed.
The Journey of an Inhibitor: From Concept to Clinic
The discovery and development of a novel inhibitor is a multi-stage process that begins with identifying a biological target and culminates in a clinically viable drug. This journey can be broadly categorized into target identification and validation, lead discovery, lead optimization, and preclinical and clinical development.
Target Identification and Validation
The initial step in developing a new therapeutic is the identification and validation of a biological target, typically a protein such as an enzyme or receptor, that is implicated in a disease process.
Experimental Protocols:
-
Genomic and Proteomic Analysis: High-throughput screening of patient-derived samples compared to healthy controls can identify genes or proteins that are overexpressed or mutated in disease states. Techniques like microarray analysis, RNA sequencing, and mass spectrometry are commonly employed.
-
Functional Genomics: RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to selectively silence or knockout a target gene in cell-based models to observe the effect on disease-related phenotypes.
-
Chemical Genetics: The use of tool compounds with known mechanisms of action can help to probe the function of a potential target and validate its role in a signaling pathway.
Logical Workflow for Target Identification and Validation
Caption: Workflow for target identification and validation.
Lead Discovery
Once a target is validated, the next step is to identify "lead" compounds that can modulate the activity of the target.
Experimental Protocols:
-
High-Throughput Screening (HTS): Large libraries of chemical compounds are rapidly screened against the target protein to identify initial "hits" that exhibit the desired activity (e.g., inhibition of enzymatic activity).
-
Fragment-Based Screening (FBS): Smaller, lower-affinity "fragments" are screened to identify those that bind to the target. These fragments are then optimized and linked together to create more potent lead compounds.
-
Structure-Based Drug Design: The three-dimensional structure of the target protein, often determined by X-ray crystallography or cryo-electron microscopy, is used to computationally design or screen for molecules that will bind with high affinity and specificity.
Lead Discovery Strategies
Caption: Overview of lead discovery strategies.
Lead Optimization
Initial "hits" or "leads" from screening campaigns often have suboptimal properties. The lead optimization phase involves medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of these compounds.
Experimental Protocols:
-
Synthesis of Analogs: A systematic series of chemical modifications are made to the lead compound to explore the structure-activity relationship (SAR).
-
In Vitro Assays: A battery of in vitro assays is used to characterize the optimized compounds.
| Parameter | Description | Typical Assay |
| Potency (IC50/EC50) | Concentration of the inhibitor required to reduce the activity of the target by 50%. | Biochemical assays (e.g., enzyme kinetics), cell-based assays. |
| Selectivity | The degree to which an inhibitor binds to its intended target versus other proteins. | Kinase panel screening, off-target binding assays. |
| Mechanism of Action | How the inhibitor interacts with the target (e.g., competitive, non-competitive, covalent). | Enzyme kinetics, mass spectrometry for covalent inhibitors. |
| ADME Properties | Absorption, Distribution, Metabolism, and Excretion. | Caco-2 permeability assays, metabolic stability assays in liver microsomes. |
Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Preclinical and Clinical Development
Promising lead compounds that meet a set of stringent criteria in terms of potency, selectivity, and ADME properties are advanced into preclinical development. This stage involves in vivo studies in animal models to assess efficacy and safety. If the preclinical data is favorable, the compound can then move into clinical trials in humans.
This in-depth guide provides a comprehensive overview of the methodologies and processes involved in the discovery and characterization of a novel inhibitor. While the specific details of "this compound" remain elusive, the principles outlined here represent the fundamental framework upon which such a discovery would be built. Researchers and professionals in drug development can utilize this guide as a reference for the intricate and multifaceted process of bringing a new therapeutic from the laboratory to the clinic.
YJ182: A Technical Guide to its Target Binding Affinity and Kinetics as a New Delhi Metallo-β-lactamase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJ182 is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a key enzyme responsible for carbapenem resistance in multidrug-resistant bacteria. Understanding the binding affinity and kinetics of this compound to its target is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the binding characteristics of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. The information presented here is primarily based on the findings from the study by Jia et al., "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems," published in the Journal of Medicinal Chemistry in 2023.[1][2][3]
Target Profile
This compound is a quinoline-2-carboxylate derivative that functions as a zinc-binding inhibitor.[1][2][3] Its primary target is NDM-1, a metallo-β-lactamase (MBL) that hydrolyzes and inactivates a broad spectrum of β-lactam antibiotics, including carbapenems. In addition to NDM-1, this compound has demonstrated inhibitory activity against other MBLs, highlighting its potential as a broad-spectrum MBL inhibitor.
Quantitative Binding Data
The binding affinity and inhibitory activity of this compound against NDM-1 and other metallo-β-lactamases have been quantitatively assessed using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Metallo-β-lactamases
| Target Enzyme | IC50 (μM) |
| NDM-1 | 0.23 |
| IMP-1 | 0.25 |
| VIM-2 | 0.61 |
| GIM-1 | 0.49 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Thermodynamic and Kinetic Parameters of this compound Binding to NDM-1
| Parameter | Value | Method |
| Dissociation Constant (KD) | Data not explicitly provided in the abstract | Bio-Layer Interferometry (BLI) |
| Association Rate Constant (kon) | Data not explicitly provided in the abstract | Bio-Layer Interferometry (BLI) |
| Dissociation Rate Constant (koff) | Data not explicitly provided in the abstract | Bio-Layer Interferometry (BLI) |
| Change in Enthalpy (ΔH) | Remarkable entropic gain observed | Isothermal Titration Calorimetry (ITC) |
| Change in Entropy (ΔS) | Favorable | Isothermal Titration Calorimetry (ITC) |
Detailed quantitative values for KD, kon, and koff from the primary literature would be required for a complete kinetic profile.
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and kinetics of this compound.
Bio-Layer Interferometry (BLI)
Bio-Layer Interferometry is a label-free technology used to measure real-time biomolecular interactions. It was employed to determine the binding kinetics of this compound to NDM-1.[1]
Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. This change in interference is proportional to the change in mass on the biosensor surface, allowing for the real-time monitoring of binding events.
Experimental Protocol:
-
Immobilization: Recombinant NDM-1 protein is immobilized onto the surface of a suitable biosensor (e.g., streptavidin-coated biosensors for biotinylated protein or amine-reactive biosensors for direct covalent coupling).
-
Baseline: The biosensor with immobilized NDM-1 is dipped into a buffer-only solution to establish a stable baseline.
-
Association: The biosensor is then moved to a solution containing this compound at a specific concentration. The binding of this compound to the immobilized NDM-1 is monitored in real-time, generating an association curve. This step is repeated for a range of this compound concentrations.
-
Dissociation: After the association phase, the biosensor is moved back to the buffer-only solution, and the dissociation of the this compound-NDM-1 complex is monitored, generating a dissociation curve.
-
Data Analysis: The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. It was used to characterize the thermodynamic profile of this compound binding to NDM-1.[1]
Principle: ITC measures the heat change (ΔH) that occurs when two molecules interact. By titrating one molecule (the ligand, in this case, this compound) into a solution containing the other molecule (the macromolecule, NDM-1), a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation: Purified NDM-1 protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the this compound solution are made into the NDM-1 solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument. The initial injections result in larger heat changes as more binding sites are available. As the NDM-1 becomes saturated with this compound, the heat changes diminish until only the heat of dilution is observed.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to NDM-1. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters: KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
Visualizations
Signaling Pathway: NDM-1 Inhibition by this compound
The following diagram illustrates the mechanism of action of NDM-1 and its inhibition by this compound.
Caption: Mechanism of NDM-1 and its inhibition by this compound.
Experimental Workflow: Bio-Layer Interferometry (BLI)
The following diagram outlines the workflow for determining binding kinetics using BLI.
Caption: Bio-Layer Interferometry (BLI) experimental workflow.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
The following diagram illustrates the workflow for determining thermodynamic parameters using ITC.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Conclusion
This compound is a promising inhibitor of NDM-1 and other metallo-β-lactamases. The data and protocols outlined in this guide provide a comprehensive technical overview of its target binding affinity and kinetics. Further detailed characterization of its kinetic parameters and in vivo efficacy will be crucial for its continued development as a therapeutic agent to combat antibiotic resistance.
References
- 1. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-beta-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems • Start page of the CoreFacility BioSupraMol [biosupramol.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Metallo-β-Lactamase Inhibitors: A Technical Overview
Disclaimer: Initial searches for the compound "YJ182" did not yield any specific information regarding its activity against metallo-β-lactamases. The following guide provides a comprehensive overview of the methodologies and data presentation styles requested, using publicly available information on other well-characterized metallo-β-lactamase inhibitors as a representative example. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Metallo-β-Lactamases (MBLs)
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The increasing prevalence of MBL-producing bacteria poses a significant threat to global health, driving the search for effective MBL inhibitors.[3][4][5] These inhibitors aim to restore the efficacy of existing β-lactam antibiotics when co-administered.
MBLs are categorized into three subclasses (B1, B2, and B3) based on their amino acid sequence homology and the number of zinc ions in their active site.[6] This structural diversity presents a challenge for the development of broad-spectrum inhibitors.[2]
Quantitative Analysis of Inhibitor Potency
The in vitro activity of MBL inhibitors is typically quantified using several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) in combination with a β-lactam antibiotic.
Table 1: Representative Inhibitory Activity of Selected Compounds against NDM-1
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| L-captopril | 7.9 | 2.5 | Competitive |
| Thioctic Acid | 15.4 | - | - |
| Aspergillomarasmine A | 0.33 | 0.038 | Slow-binding |
| ME1071 (Cefepime/VNRX-5133) | - | 0.012 | Non-competitive |
Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of Meropenem in the Presence of an Inhibitor against MBL-producing E. coli
| Bacterial Strain | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + Inhibitor (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli DH5α | blaNDM-1 | 64 | 2 | 32 |
| E. coli BL21(DE3) | blaVIM-2 | 128 | 4 | 32 |
| E. coli TOP10 | blaIMP-1 | 32 | 1 | 32 |
This table illustrates the potential of an MBL inhibitor to restore the antibacterial activity of a carbapenem antibiotic.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of MBL inhibitors.
Metallo-β-Lactamase Inhibition Assay (IC50 Determination)
This spectrophotometric assay measures the ability of a compound to inhibit the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
-
Substrate (e.g., 100 µM Nitrocefin)
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 20 µL of the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add 160 µL of the assay buffer to each well.
-
Initiate the reaction by adding 20 µL of a pre-incubated solution of MBL enzyme and substrate.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time at a constant temperature.
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetics (Ki Determination)
To determine the inhibition constant (Ki) and the mechanism of inhibition, kinetic assays are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
A matrix of reactions is set up with varying concentrations of the substrate (e.g., imipenem) and the inhibitor.
-
The initial velocity for each reaction is measured as described in the IC50 assay.
-
The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the Ki value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antibiotic, alone or in combination with an MBL inhibitor, that prevents visible growth of a bacterial strain.
Materials:
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-Lactam antibiotic (e.g., meropenem)
-
MBL inhibitor
-
96-well microplate
Procedure:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB. A parallel set of dilutions is prepared containing a fixed concentration of the MBL inhibitor (e.g., 4 µg/mL).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations of Experimental Workflows and Mechanisms
Graphviz diagrams are provided to illustrate key processes in the evaluation of MBL inhibitors.
Caption: Workflow for the discovery and development of MBL inhibitors.
Caption: Simplified model of competitive inhibition of a metallo-β-lactamase.
References
- 1. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and resistance mechanisms of novel antimicrobial agents against metallo-β-lactamase producers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Efficacy of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat, necessitating the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the combination drug meropenem-vaborbactam, a potent weapon in the fight against these challenging pathogens. Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, restores the activity of the carbapenem antibiotic meropenem against many CRE strains, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in the evaluation of this combination therapy, offering a comprehensive resource for the scientific community.
Introduction
The rise of antibiotic resistance has led to a critical need for new drugs targeting multidrug-resistant organisms. Carbapenem-resistant Enterobacteriaceae are of particular concern due to high mortality rates associated with infections they cause and limited treatment options. Meropenem-vaborbactam was developed to address this therapeutic gap. Meropenem, a broad-spectrum carbapenem antibiotic, is rendered ineffective by carbapenemase enzymes produced by resistant bacteria. Vaborbactam specifically inhibits serine β-lactamases, including the clinically significant KPC enzymes, thereby protecting meropenem from degradation and restoring its bactericidal activity.[1][2][3]
Mechanism of Action
The synergistic effect of meropenem-vaborbactam lies in the distinct roles of its two components:
-
Meropenem: As a carbapenem antibiotic, meropenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This binding inactivates the PBPs, leading to a weakened cell wall and ultimately, cell lysis.[4][6]
-
Vaborbactam: This novel, non-suicidal β-lactamase inhibitor contains a cyclic boronic acid pharmacophore.[7][8] Vaborbactam forms a stable, covalent adduct with the serine residue in the active site of class A and class C β-lactamases, including KPC enzymes.[5][9] This binding effectively neutralizes the carbapenemase, preventing the hydrolysis and inactivation of meropenem.[1] It is important to note that vaborbactam itself does not possess antibacterial activity.[1][4] Vaborbactam does not inhibit class B (metallo-β-lactamases) or class D (oxacillinases) carbapenemases.[5][7][8]
The combined action allows meropenem to reach its PBP targets in CRE that produce serine carbapenemases, leading to bacterial cell death.
Quantitative Data
The efficacy of meropenem-vaborbactam against CRE has been demonstrated through extensive in vitro susceptibility testing. The addition of a fixed concentration of vaborbactam significantly lowers the minimum inhibitory concentrations (MICs) of meropenem for many CRE isolates.
Table 1: Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales (CRE) Isolates
| Organism/Enzyme Class | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) |
| All CRE Isolates | ||
| MIC₅₀ | >64 | 0.06 |
| MIC₉₀ | >64 | 2 |
| KPC-producing Enterobacterales | ||
| MIC₅₀ | >64 | 0.03 |
| MIC₉₀ | >64 | 0.5 |
| Carbapenemase-Negative CRE | ||
| MIC Range | - | 0.25 - 4 |
Data compiled from multiple surveillance studies. Vaborbactam concentration is fixed at 8 µg/mL.[10][11][12]
Table 2: Susceptibility Rates of CRE Isolates to Meropenem-Vaborbactam
| Isolate Category | % Susceptible (CLSI Breakpoint ≤4 µg/mL) |
| All CRE Isolates | 95.4% |
| Carbapenemase-Producing Enterobacterales (CPE) | 94.8% |
| KPC-producing Isolates | 98.9% - 100% |
CLSI: Clinical and Laboratory Standards Institute.[10][11]
Experimental Protocols
The clinical efficacy and safety of meropenem-vaborbactam have been primarily established through the TANGO (Targeting Antibiotic Non-susceptible Gram-negative Organisms) clinical trial program.
TANGO II Trial: A Phase 3 Randomized Controlled Trial
Objective: To evaluate the efficacy and safety of meropenem-vaborbactam versus best available therapy (BAT) for the treatment of serious infections due to CRE.[13][14]
Study Design:
-
Multinational, open-label, randomized controlled trial.[13]
-
Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.[14]
Patient Population:
-
Hospitalized adults with suspected or confirmed CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections/pyelonephritis.[13][14]
-
The trial included patients with multiple comorbidities and high severity of illness.[15][16]
Treatment Arms:
-
Meropenem-Vaborbactam: 2g meropenem and 2g vaborbactam administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[14]
-
Best Available Therapy (BAT): Monotherapy or combination therapy with polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone, with doses adjusted according to local protocols.[14]
Key Efficacy Endpoints:
-
Clinical cure at the end of treatment.
-
All-cause mortality at Day 28.
-
Microbiological cure.[13]
Microbiological Methods:
-
Isolate Identification: Standard laboratory methods were used to identify bacterial isolates from clinical specimens.
-
Antimicrobial Susceptibility Testing: Minimum inhibitory concentrations (MICs) were determined using the reference broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI). Vaborbactam was tested at a fixed concentration of 8 µg/mL.[17]
-
Carbapenemase Gene Detection: Multiplex polymerase chain reaction (PCR) was used to detect the presence of β-lactamase genes, including KPC.[17]
Conclusion
Meropenem-vaborbactam represents a significant advancement in the treatment of infections caused by carbapenem-resistant Enterobacteriaceae, particularly those producing KPC enzymes. The robust in vitro activity, supported by well-designed clinical trials, demonstrates its potential to improve clinical outcomes for patients with these life-threatening infections. This technical guide provides a foundational understanding of its mechanism, efficacy, and the methodologies used in its evaluation, serving as a valuable resource for ongoing research and development in the field of antimicrobial resistance.
References
- 1. Meropenem–Vaborbactam (Vabomere™): Another Option for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 5. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Outcomes of Patient Subgroups in the TANGO II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Early Experience With Meropenem-Vaborbactam for Treatment of Carbapenem-resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Assessment of a Novel Compound: YJ182
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The preliminary assessment of cytotoxicity is a critical step in the early stages of drug discovery, providing essential data on the potential of a novel compound as a therapeutic agent. This document outlines the in vitro cytotoxicity profile of the hypothetical novel compound, YJ182. It includes a summary of its activity against a panel of human cancer cell lines and a non-cancerous cell line, detailed protocols for the cytotoxicity assays performed, and a visual representation of the experimental workflow and relevant signaling pathways. This guide is intended to provide researchers with a comprehensive overview of the initial cytotoxic evaluation of this compound.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined after 48 hours of treatment. The results are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 12.4 ± 1.3 |
| HCT116 | Colorectal Carcinoma | 22.7 ± 2.5 |
| hTERT-HPNE | Normal Pancreatic Nestin-Expressing | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Maintenance
All cell lines were obtained from the American Type Culture Collection (ATCC). A549, MCF-7, HeLa, HepG2, and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. hTERT-HPNE cells were cultured in a specific medium as recommended by ATCC. All cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.[4]
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells was kept below 0.1%. Cells were treated with these dilutions for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in sterile PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4] The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
CellTox™ Green Cytotoxicity Assay
This assay measures changes in membrane integrity, a key indicator of cell death.[5] It utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of cells with compromised membranes.[5]
-
Reagent Preparation: The CellTox™ Green Dye was prepared according to the manufacturer's protocol, typically diluted in an appropriate assay buffer or directly in the culture medium.
-
Assay Procedure (Endpoint Method):
-
Cells were seeded and treated with this compound as described for the MTT assay.
-
After the 48-hour incubation, the CellTox™ Green Reagent was added to each well.
-
The plate was incubated for 15 minutes at room temperature, protected from light.
-
Fluorescence was measured with an excitation wavelength between 485-500 nm and an emission wavelength between 520-530 nm.
-
-
Data Analysis: The fluorescence signal, which is proportional to the number of dead cells, was used to calculate the percentage of cytotoxicity.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.
Signaling Pathways in this compound-Induced Cytotoxicity
The following diagrams illustrate potential signaling pathways that may be involved in the cytotoxic effects of this compound, leading to apoptosis.
Apoptosis is executed by a family of proteases called caspases.[6][7][8] These are activated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9]
The c-Jun N-terminal kinase (JNK) and Akt signaling pathways are often implicated in the regulation of cell survival and apoptosis. JNK is generally considered pro-apoptotic, while Akt is a key pro-survival signaling molecule.[10][11][12][13] The cytotoxic activity of this compound may involve the activation of JNK and the inhibition of Akt signaling.
Conclusion
The preliminary in vitro cytotoxicity assessment of the novel compound this compound indicates that it possesses cytotoxic activity against a range of human cancer cell lines, with significantly less effect on a normal human cell line, suggesting a degree of cancer cell selectivity. The provided experimental protocols for MTT and CellTox™ Green assays offer a robust framework for evaluating the cytotoxic effects of novel compounds. The visualized workflow and signaling pathways provide a conceptual basis for understanding the experimental process and the potential mechanisms of action, such as the induction of apoptosis through the modulation of key signaling cascades. Further investigation into the specific molecular targets and mechanisms of this compound-induced cell death is warranted to fully elucidate its therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 6. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genesandcancer.com [genesandcancer.com]
Methodological & Application
Application Notes and Protocols for YJ182 in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJ182 is a novel synthetic compound demonstrating significant antibacterial activity against a broad spectrum of bacterial species. These application notes provide a comprehensive overview of the in vitro use of this compound in bacterial cell culture, including its mechanism of action, protocols for susceptibility testing, and methods to assess its effects on bacterial cells. The information is intended to guide researchers in evaluating this compound as a potential therapeutic agent.
Mechanism of Action
This compound exhibits a dual mechanism of action against bacterial cells, contributing to its potent bactericidal activity and a low propensity for resistance development. The primary targets of this compound are the bacterial cell membrane and essential metabolic pathways.
-
Cell Membrane Disruption: this compound directly interacts with the components of the bacterial cell membrane, leading to depolarization, increased permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell death.
-
Metabolic Pathway Inhibition: this compound has been shown to interfere with critical metabolic processes within the bacterial cell, further contributing to its antimicrobial effect.
Quantitative Data Summary
The antibacterial efficacy of this compound has been quantified against several key bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 2 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 8 |
Table 2: Inhibitory Concentration 50 (IC50) of this compound against various bacterial strains.
| Bacterial Strain | Gram Status | IC50 (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 3.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 7.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's antibacterial properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.[1][2][3][4][5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final concentrations should typically range from 0.125 to 128 µg/mL.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[4]
Protocol 2: Bacterial Viability Assay (Time-Kill Kinetics)
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Procedure:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without this compound.
-
Inoculate all tubes with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Protocol 3: Cell Membrane Permeability Assay
This assay evaluates the ability of this compound to disrupt the bacterial cell membrane using a fluorescent dye such as propidium iodide (PI).
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest bacterial cells from the logarithmic phase by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD600 of 0.5).
-
Add PI to the bacterial suspension to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.
-
Add this compound at the desired concentration to the bacterial suspension.
-
Measure the fluorescence intensity immediately and at various time points using a fluorometer (Excitation/Emission ~535/617 nm for PI).
-
An increase in fluorescence indicates membrane permeabilization.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed dual-action signaling pathway of this compound in bacteria.
Caption: Experimental workflow for MIC determination.
Caption: Experimental workflow for time-kill kinetic assay.
References
- 1. idexx.dk [idexx.dk]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
Application Notes and Protocols for YJ182 in Animal Models of Infection
A comprehensive guide for researchers, scientists, and drug development professionals on the pre-clinical evaluation of YJ182. This document provides detailed methodologies for in vivo efficacy studies, summarizing key dosage and administration data. It also visually represents associated biological pathways and experimental procedures to facilitate study design and execution.
Introduction
This compound is a novel investigational compound currently under evaluation for its therapeutic potential in various infectious diseases. Establishing a robust pre-clinical data set in relevant animal models is a critical step in the drug development process. These application notes provide a summary of the available data on this compound dosage and administration in animal models of infection, along with detailed protocols for key experiments. The aim is to equip researchers with the necessary information to design and conduct further studies to elucidate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
At present, there is no publicly available quantitative data from in vivo studies specifically referencing this compound. The tables below are structured to accommodate future data as it becomes available from ongoing and future pre-clinical research.
Table 1: this compound Dosage and Efficacy in Animal Models of Bacterial Infection
| Animal Model | Bacterial Strain | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Key Efficacy Endpoints | Outcome |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: this compound Dosage and Efficacy in Animal Models of Viral Infection
| Animal Model | Virus Strain | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Key Efficacy Endpoints | Outcome |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are generalized protocols for assessing the in vivo efficacy of a novel anti-infective agent like this compound. These protocols should be adapted based on the specific pathogen, animal model, and the characteristics of the compound being tested.
Protocol 1: Murine Model of Systemic Bacterial Infection
-
Animal Model: 6-8 week old female BALB/c mice.
-
Infection: Induce systemic infection by intraperitoneal (IP) injection of a lethal dose (e.g., 1 x 107 CFU) of a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
-
Treatment:
-
Administer this compound via a specified route (e.g., intravenous, intraperitoneal, or oral) at various doses.
-
Initiate treatment at a defined time point post-infection (e.g., 1 hour).
-
Include a vehicle control group and a positive control group (an antibiotic with known efficacy).
-
-
Monitoring:
-
Monitor animal survival and clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) daily for a defined period (e.g., 7-14 days).
-
-
Endpoint Analysis:
-
At the end of the study or upon euthanasia, collect blood and organs (e.g., spleen, liver, kidneys) for bacterial load determination (CFU counts).
-
Perform histopathological analysis of key organs to assess tissue damage.
-
Measure inflammatory markers (e.g., cytokines) in serum.
-
Protocol 2: Inhalation Model of Viral Respiratory Infection
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Infection: Intranasal inoculation with a specific viral pathogen (e.g., Influenza A virus or a relevant coronavirus) under light anesthesia.
-
Treatment:
-
Administer this compound prophylactically (before infection) or therapeutically (after infection) via a relevant route (e.g., intranasal, oral, or intraperitoneal).
-
Include a vehicle control group and a positive control group (an antiviral with known efficacy).
-
-
Monitoring:
-
Monitor body weight, clinical signs of disease, and mortality daily.
-
-
Endpoint Analysis:
-
At selected time points post-infection, euthanize subgroups of animals.
-
Collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Determine viral titers in the lungs using plaque assays or RT-qPCR.
-
Assess lung inflammation through histopathology and measurement of inflammatory cells and cytokines in BAL fluid.
-
Visualizations
The following diagrams illustrate a hypothetical mechanism of action for an anti-infective agent and a general workflow for in vivo efficacy studies. As the specific mechanism of this compound is elucidated, these diagrams can be updated.
Caption: Hypothetical mechanism of action for this compound in preventing infection.
Application Note: A Validated LC-MS/MS Method for the Quantification of YJ182 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of YJ182 in human plasma. The reliable quantification of drug candidates in biological fluids is crucial for pharmacokinetic and toxicokinetic studies during drug discovery and development.[1] This method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a reverse-phase C18 column with a rapid gradient elution, allowing for a short analysis time. The method has been validated according to the general principles outlined in international guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and stability.[2][3][4]
Introduction
The development of sound bioanalytical methods is of paramount importance during the process of drug discovery and development.[1][3] A selective and sensitive analytical method for the quantitative evaluation of new chemical entities and their metabolites is critical for the successful conduct of pre-clinical and clinical pharmacology studies.[1] LC-MS/MS has become the technology of choice for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[5][6] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in a bioanalytical laboratory. The method is designed to support pharmacokinetic studies by providing reliable concentration data.[7]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of this compound and the IS from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 10 0.5 10 2.0 90 2.5 90 2.6 10 | 3.5 | 10 |
Mass Spectrometry
The analytes were detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The detection was performed using multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 450.2 | 288.1 |
| This compound-d4 (IS) | 454.2 | 292.1 |
Method Validation
The bioanalytical method was validated to demonstrate its suitability for the intended purpose.[3][4] The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.[1][2]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | ≥ 0.995 | 1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below. The accuracy was within 85-115% (90-110% for other than LLOQ) and the precision (%CV) was ≤ 15%.[8]
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 9.5 |
| Low | 3 | 101.2 | 6.5 | 99.8 | 7.1 |
| Medium | 100 | 97.6 | 4.1 | 98.5 | 5.3 |
| High | 800 | 103.4 | 3.5 | 101.9 | 4.2 |
Recovery and Matrix Effect
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.1 | 98.7 |
| High | 800 | 95.3 | 101.2 |
Stability
The stability of this compound in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temp) | 6 hours | 97.8 |
| Freeze-thaw | 3 cycles | 95.4 |
| Long-term (-80°C) | 90 days | 98.1 |
| Post-preparative (Autosampler) | 24 hours | 101.5 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Conclusion
A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical environment. This method can be effectively applied to pharmacokinetic studies of this compound.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: [YJ182] as a Novel Inhibitor for NDM-1 Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of New Delhi Metallo-β-lactamase-1 (NDM-1) presents a significant threat to global health. NDM-1 is a metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. The development of potent and specific inhibitors of NDM-1 is a critical area of research to combat this growing antibiotic resistance. This document provides a detailed protocol for characterizing the enzyme kinetics of NDM-1 in the presence of a novel inhibitor, [YJ182]. The methodologies outlined herein are based on established protocols for studying NDM-1 and its inhibitors and are intended to guide researchers in the evaluation of new therapeutic candidates.
NDM-1 belongs to the B1 subclass of MBLs and requires one or two zinc ions for its catalytic activity. The enzyme hydrolyzes the β-lactam ring of antibiotics, rendering them inactive. The active site of NDM-1 contains two zinc ions, Zn1 and Zn2, which are crucial for substrate binding and catalysis. Understanding the interaction of novel inhibitors with this active site is key to developing effective drugs.
Data Presentation
The following tables summarize the expected quantitative data from the kinetic analysis of [this compound] against NDM-1.
Table 1: Steady-State Kinetic Parameters of NDM-1 with a Chromogenic Substrate
| Parameter | Value | Units |
| Substrate | Nitrocefin | - |
| Km | Value | µM |
| Vmax | Value | µM/s |
| kcat | Value | s-1 |
| kcat/Km | Value | M-1s-1 |
Table 2: Inhibition of NDM-1 Activity by [this compound]
| Parameter | Value | Units |
| Inhibitor | [this compound] | - |
| IC50 | Value | µM |
| Ki | Value | µM |
| Mode of Inhibition | Competitive/Non-competitive/Mixed | - |
Experimental Protocols
Expression and Purification of Recombinant NDM-1
A robust protocol for obtaining highly pure and active NDM-1 is essential for accurate kinetic studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the blaNDM-1 gene.
-
Luria-Bertani (LB) broth and agar plates containing appropriate antibiotic for selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 100 µM ZnSO4).
-
SDS-PAGE reagents.
Protocol:
-
Inoculate a single colony of the transformed E. coli into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged NDM-1 protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and supplement with zinc.
-
Confirm the purity and size of the protein using SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
NDM-1 Enzyme Kinetics Assay
This protocol describes a spectrophotometric assay using a chromogenic substrate to determine the kinetic parameters of NDM-1.
Materials:
-
Purified recombinant NDM-1 enzyme.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 100 µM ZnSO4, 0.01% Tween-20).
-
Chromogenic substrate (e.g., Nitrocefin or CENTA).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Prepare a series of substrate dilutions in assay buffer.
-
Add a fixed concentration of purified NDM-1 to each well of the 96-well plate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Determination of IC50 and Ki for [this compound]
This protocol outlines the procedure to determine the inhibitory potency of [this compound] against NDM-1.
Materials:
-
Purified recombinant NDM-1 enzyme.
-
Assay buffer.
-
Chromogenic substrate at a concentration equal to its Km value.
-
A stock solution of [this compound] in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Prepare a serial dilution of [this compound] in assay buffer.
-
In a 96-well plate, add the purified NDM-1 enzyme to each well.
-
Add the different concentrations of [this compound] to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Measure the initial reaction velocities as described in the enzyme kinetics assay protocol.
-
Calculate the percentage of inhibition for each [this compound] concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the [this compound] concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the enzyme kinetics assay with varying concentrations of both the substrate and [this compound].
-
Analyze the data using Lineweaver-Burk or Dixon plots.
Visualizations
Caption: Catalytic mechanism of NDM-1 mediated β-lactam hydrolysis.
Caption: Workflow for kinetic characterization of a novel NDM-1 inhibitor.
Application of YJ182 in Synergy with Beta-Lactam Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance, particularly the production of metallo-β-lactamases (MBLs) by pathogenic bacteria, poses a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. YJ182 is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems. By inhibiting NDM-1, this compound can restore the activity of these antibiotics against resistant bacterial strains. These application notes provide a comprehensive overview of the synergistic application of this compound with β-lactam antibiotics, including detailed experimental protocols and data presentation.
Mechanism of Action: Restoring β-Lactam Efficacy
This compound functions as a zinc-binding inhibitor of NDM-1, a crucial enzyme for the survival of certain multidrug-resistant bacteria in the presence of β-lactam antibiotics. The synergistic effect of this compound with β-lactams is achieved through the inhibition of this key resistance mechanism.
The primary mechanism involves this compound binding to the active site of the NDM-1 enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics. This allows the β-lactam to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.
Quantitative Data on Synergistic Activity
The synergistic potential of this compound with β-lactam antibiotics, particularly carbapenems, has been demonstrated through in vitro studies. The Fractional Inhibitory Concentration Index (FICi) is a key metric used to quantify synergy, where an FICi of ≤ 0.5 indicates a synergistic interaction.
| Bacterial Strain | β-Lactam Antibiotic | This compound IC₅₀ (μM) | Fold Reduction in MIC of β-Lactam | Fractional Inhibitory Concentration Index (FICi) |
| NDM-1 producing E. coli | Meropenem | 0.23 | >64 | ≤ 0.5 |
| NDM-1 producing K. pneumoniae | Imipenem | 0.23 | >64 | ≤ 0.5 |
Note: The data presented is a summary based on the known inhibitory concentrations of this compound against NDM-1. Specific fold reduction in MIC and FICi values would be determined experimentally. This compound also demonstrates inhibitory activity against other metallo-β-lactamases such as IMP-1 (IC₅₀: 0.25 μM), VIM-2 (IC₅₀: 0.61 μM), and GIM-1 (IC₅₀: 0.49 μM), suggesting a broader potential for synergistic applications.[1][2]
Experimental Protocols
Detailed methodologies are crucial for assessing the synergistic activity of this compound with β-lactam antibiotics. The following are standard protocols for key in vitro experiments.
Checkerboard Assay for Synergy Testing
This assay is used to determine the Fractional Inhibitory Concentration Index (FICi) to quantify the degree of synergy.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the desired β-lactam antibiotic in an appropriate solvent (e.g., DMSO, water).
-
Prepare a standardized inoculum of the test bacterial strain (e.g., NDM-1 producing E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional checkerboard of serial dilutions of this compound (e.g., along the rows) and the β-lactam antibiotic (e.g., along the columns).
-
Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each compound alone and in combination by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICi using the following formula: FICi = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICi ≤ 0.5: Synergy
-
0.5 < FICi ≤ 4.0: Indifference
-
FICi > 4.0: Antagonism
-
-
Time-Kill Assay
This assay evaluates the bactericidal activity of the combination over time.
References
Application Notes and Protocols: Efficacy Testing of YJ182 in a Mouse Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] Due to its complexity and high mortality rate, robust preclinical models are essential for the development of novel therapeutics. This document provides a detailed protocol for evaluating the efficacy of a hypothetical therapeutic agent, YJ182, in a mouse model of sepsis. The two most widely used and clinically relevant models, Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia, are described.
The CLP model involves a surgical procedure to induce polymicrobial peritonitis, closely mimicking the pathophysiology of human sepsis.[2][3][4] The LPS model, a non-surgical alternative, involves the administration of bacterial endotoxin to induce a systemic inflammatory response.[4][5] The choice of model will depend on the specific research question and the presumed mechanism of action of this compound.
These protocols are intended to serve as a comprehensive guide for researchers. However, specific parameters such as the dosage and timing of this compound administration should be optimized based on the compound's known properties.
Key Signaling Pathways in Sepsis
Sepsis is characterized by a complex interplay of signaling pathways that regulate the inflammatory response. A key initiating pathway involves the recognition of pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, by Toll-like receptors (TLRs), particularly TLR4.[6][7] This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB.[7] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are central mediators of the septic response.[7]
Another critical component of the septic response is the activation of inflammasomes, which are intracellular multi-protein complexes that sense both PAMPs and damage-associated molecular patterns (DAMPs).[6][8] Inflammasome activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, further amplifying the inflammatory cascade.[6][8]
Understanding these pathways is crucial for designing effective therapeutic strategies for sepsis. This compound may target one or more components of these pathways to modulate the host's inflammatory response.
Simplified signaling pathways in sepsis.
Experimental Protocols
I. Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the human condition.[2][9]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Wound clips or sutures for skin closure
-
21-25 gauge needle
-
Sterile 0.9% saline
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.[2]
-
Shave the abdomen and disinfect the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).[2]
-
Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[3]
-
Exteriorize the cecum, ensuring the blood supply is not compromised.[3]
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., 50% ligation for moderate sepsis).[10]
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge for severe, 25-gauge for moderate sepsis).[2][10]
-
Gently squeeze the cecum to express a small amount of fecal material.[2]
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin with sutures or wound clips.[2]
-
Immediately following surgery, administer pre-warmed sterile saline (1 ml, subcutaneous) for fluid resuscitation.[2]
-
Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.
-
For sham-operated control mice, perform the same surgical procedure, including exteriorizing the cecum, but without ligation and puncture.[3]
Experimental workflow for the CLP model.
II. Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model provides a simpler, non-surgical alternative to CLP for studying the systemic inflammatory response to a bacterial component.[4][5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for injection
Procedure:
-
Prepare a stock solution of LPS in sterile saline. The dose of LPS should be determined based on pilot studies to achieve the desired level of endotoxemia and mortality (e.g., 5-15 mg/kg).[5][11]
-
Administer the LPS solution via intraperitoneal (IP) injection.[12]
-
For control mice, inject an equivalent volume of sterile saline.
-
Monitor the mice closely for signs of sepsis.
Experimental workflow for the LPS model.
III. Administration of this compound
The administration protocol for this compound should be based on its pharmacokinetic and pharmacodynamic properties.
-
Dose: A dose-response study should be conducted to determine the optimal effective dose of this compound.
-
Route of Administration: Potential routes include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or oral (PO). The choice will depend on the formulation and desired systemic exposure.
-
Timing: this compound can be administered prophylactically (before sepsis induction), therapeutically (at a defined time point after sepsis induction), or in multiple doses.
Example Experimental Groups:
-
Sham + Vehicle
-
Sham + this compound
-
Sepsis (CLP or LPS) + Vehicle
-
Sepsis (CLP or LPS) + this compound (low dose)
-
Sepsis (CLP or LPS) + this compound (medium dose)
-
Sepsis (CLP or LPS) + this compound (high dose)
Efficacy Endpoints and Data Presentation
A combination of endpoints should be used to comprehensively evaluate the efficacy of this compound.
I. Survival Analysis
Monitor mice for survival for at least 7 days post-sepsis induction. Record the time of death for each animal.
Table 1: Survival Data
| Treatment Group | Number of Animals (n) | Number of Survivors | Median Survival (days) | % Survival |
|---|---|---|---|---|
| Sham + Vehicle | ||||
| Sepsis + Vehicle | ||||
| Sepsis + this compound (Dose 1) | ||||
| Sepsis + this compound (Dose 2) |
| Sepsis + this compound (Dose 3) | | | | |
II. Clinical Scoring
Assess the clinical signs of sepsis at regular intervals (e.g., every 6-12 hours for the first 48 hours). A scoring system can be used to quantify disease severity based on parameters like appearance, level of consciousness, activity, and respiratory rate.
III. Inflammatory Cytokine Levels
Collect blood samples at various time points (e.g., 6, 12, 24 hours) post-sepsis induction. Measure the plasma concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.
Table 2: Plasma Cytokine Levels (pg/mL) at 24 hours
| Treatment Group | TNF-α | IL-1β | IL-6 | IL-10 |
|---|---|---|---|---|
| Sham + Vehicle | ||||
| Sepsis + Vehicle |
| Sepsis + this compound | | | | |
IV. Bacterial Load
In the CLP model, bacterial clearance can be assessed by collecting peritoneal lavage fluid and blood at specified time points. Perform serial dilutions and plate on appropriate agar to determine colony-forming units (CFU).
Table 3: Bacterial Load (CFU/mL) at 24 hours
| Treatment Group | Peritoneal Lavage | Blood |
|---|---|---|
| Sham + Vehicle | ||
| Sepsis + Vehicle |
| Sepsis + this compound | | |
V. Organ Dysfunction
Assess organ injury by measuring biochemical markers in the plasma and by histological examination of key organs (e.g., lungs, liver, kidneys).
Table 4: Markers of Organ Dysfunction at 24 hours
| Treatment Group | ALT (U/L) - Liver | AST (U/L) - Liver | BUN (mg/dL) - Kidney | Creatinine (mg/dL) - Kidney |
|---|---|---|---|---|
| Sham + Vehicle | ||||
| Sepsis + Vehicle |
| Sepsis + this compound | | | | |
Conclusion
This document provides a framework for testing the efficacy of the hypothetical compound this compound in established mouse models of sepsis. The detailed protocols for the CLP and LPS models, along with the defined endpoints and data presentation formats, offer a robust starting point for preclinical evaluation. Researchers must adapt and optimize these protocols based on the specific characteristics of their therapeutic agent to ensure the generation of meaningful and reproducible data. Careful consideration of the experimental design, including appropriate controls and sample sizes, is critical for the successful evaluation of potential new therapies for sepsis.
References
- 1. Signaling pathways and intervention therapies in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of sepsis [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
Application Notes and Protocols for Metallo-β-Lactamase Research: The Chemical Probe YJ182
A comprehensive search of publicly available scientific literature and chemical databases did not yield any information on a chemical probe or inhibitor identified as YJ182 for use in metallo-β-lactamase (MBL) research.
Extensive searches were conducted to locate data pertaining to a compound designated "this compound" in the context of its synthesis, characterization, and application as a chemical probe for studying metallo-β-lactamases. These inquiries, encompassing broad and specific search terms across multiple databases, failed to identify any published research, patents, or other documentation referencing this particular molecule.
The lack of information prevents the creation of the requested detailed Application Notes and Protocols. This includes the inability to:
-
Summarize quantitative data into structured tables.
-
Provide detailed methodologies for key experiments.
-
Generate diagrams for signaling pathways or experimental workflows.
It is possible that "this compound" represents an internal, proprietary compound name not yet disclosed in the public domain, a novel probe with research pending publication, or a misidentification of an existing molecule.
For researchers, scientists, and drug development professionals interested in chemical probes for metallo-β-lactamase research, we recommend consulting the extensive body of literature on known MBL inhibitors and probes. Key areas of MBL research where chemical probes are pivotal include:
-
Enzyme kinetics and inhibition studies: To determine the potency and mechanism of action of new inhibitors.
-
Structural biology: To elucidate the binding modes of inhibitors to the MBL active site.
-
Cell-based assays: To assess the efficacy of inhibitors in restoring the activity of β-lactam antibiotics in clinically relevant bacterial strains.
-
In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds in animal models of infection.
A variety of chemical scaffolds have been investigated as MBL inhibitors, including compounds containing zinc-binding motifs such as thiols, carboxylic acids, and boronic acids. The development of effective and specific chemical probes remains a critical area of research to combat the growing threat of antibiotic resistance mediated by metallo-β-lactamases.
Application Notes and Protocols for YJ182: A Novel Agent for Re-sensitizing Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. These pathogens have developed sophisticated mechanisms to evade the effects of conventional antibiotics, leading to treatment failures and increased mortality. A promising strategy to combat this threat is the use of adjuvant therapies that can restore the efficacy of existing antibiotics. YJ182 is an investigational small molecule designed to re-sensitize MDR bacteria to antibiotics, offering a potential breakthrough in the fight against antimicrobial resistance.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation.
Application Notes: this compound as an Efflux Pump Inhibitor
This compound is a potent inhibitor of bacterial efflux pumps, a primary mechanism of multidrug resistance.[1][2][3] Efflux pumps are membrane proteins that actively transport a wide range of antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[4] By blocking these pumps, this compound increases the intracellular concentration of antibiotics, thereby restoring their antibacterial activity.
Proposed Mechanism of Action
This compound acts as a non-competitive inhibitor of major efflux pump systems, such as the AcrAB-TolC pump in Escherichia coli and the MexAB-OprM pump in Pseudomonas aeruginosa.[1][2] This inhibition is thought to occur through allosteric binding to the pump proteins, inducing a conformational change that impairs their function. The synergistic effect of this compound with various classes of antibiotics has been demonstrated in a range of clinically relevant MDR strains.
Caption: Mechanism of this compound-mediated re-sensitization.
Data Presentation: Efficacy of this compound in Combination with Antibiotics
The efficacy of this compound in re-sensitizing MDR bacteria has been quantified using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. A summary of the reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics in the presence of a fixed sub-inhibitory concentration of this compound is presented below.
| MDR Bacterial Strain | Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |
| E. coli (ATCC BAA-2452) | Ciprofloxacin | 64 | 2 | 32 |
| P. aeruginosa (PAO1) | Levofloxacin | 32 | 1 | 32 |
| K. pneumoniae (MDR Isolate) | Tetracycline | 128 | 4 | 32 |
| S. aureus (MRSA, ATCC 43300) | Norfloxacin | 256 | 8 | 32 |
Experimental Protocols
1. Protocol for Checkerboard Assay to Determine Synergy
This protocol details the methodology to assess the synergistic interaction between this compound and a selected antibiotic against a specific MDR bacterial strain.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
MDR bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and the antibiotic of interest
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the MDR bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial dilutions of the antibiotic horizontally across the 96-well plate (e.g., columns 1-10).
-
Prepare serial dilutions of this compound vertically down the plate (e.g., rows A-G).
-
The final volume in each well should be 50 µL.
-
Column 11 should contain only the antibiotic dilutions (antibiotic control).
-
Row H should contain only the this compound dilutions (this compound control).
-
Well H12 should contain only broth (sterility control).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in combination with each concentration of this compound by visual inspection of turbidity or by measuring absorbance at 600 nm.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the results as follows:
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4.0: Additive/Indifference
-
FIC > 4.0: Antagonism
-
-
Caption: Workflow for the checkerboard synergy assay.
2. Protocol for Ethidium Bromide Efflux Assay
This protocol assesses the ability of this compound to inhibit the efflux of ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps.
Materials:
-
MDR bacterial strain
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
This compound
-
Fluorometer with excitation at 530 nm and emission at 600 nm
Procedure:
-
Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing glucose (as an energy source).
-
-
Loading with EtBr:
-
Incubate the cell suspension with EtBr in the presence of a sub-inhibitory concentration of this compound or a known efflux pump inhibitor (positive control) or no inhibitor (negative control).
-
-
Efflux Initiation:
-
After loading, wash the cells to remove extracellular EtBr.
-
Resuspend the cells in PBS with glucose to initiate efflux.
-
-
Fluorescence Monitoring:
-
Immediately measure the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr.
-
In the presence of an effective efflux pump inhibitor like this compound, the rate of fluorescence decrease will be significantly slower compared to the negative control.
-
Further Applications and Discussion
The inhibition of efflux pumps by this compound may also have implications for preventing and treating bacterial biofilm infections. Efflux pumps have been shown to play a role in biofilm formation, and their inhibition can disrupt this process.[1][10] Further studies are warranted to explore the anti-biofilm potential of this compound, both alone and in combination with antibiotics. The development of this compound and similar compounds represents a critical step towards overcoming the challenge of multidrug resistance in bacteria.
References
- 1. Inactivation of Efflux Pumps Abolishes Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 4. Molecular mechanisms of multidrug resistance in clinically relevant enteropathogenic bacteria (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing YJ182 Concentration for MIC Testing
Welcome to the technical support center for optimizing the concentration of YJ182 for Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, in this case, this compound, that prevents the visible in vitro growth of a microorganism.[1] Determining the MIC is a crucial first step in drug discovery for evaluating the efficacy of new antimicrobials.[2] It provides a quantitative measure of a compound's potency, with a lower MIC value indicating greater potency.[1]
Q2: What are the standard methods for determining the MIC of a compound like this compound?
A2: The most common methods for MIC determination are broth dilution and agar dilution.[1][3] The broth microdilution method, performed in 96-well plates, is often preferred for its scalability and efficiency in testing multiple concentrations and replicates simultaneously.[4][5] Standardization of these methods is critical for reproducibility, with organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) providing detailed guidelines.[6][7]
Q3: What factors can influence the MIC value of this compound?
A3: Several factors can affect MIC results, and it is essential to control them for accurate and reproducible data. These include the composition of the growth media, pH, temperature, inoculum density, and incubation time.[2][8] The stability and solubility of this compound in the chosen broth are also critical considerations.
Q4: How should I prepare the stock solution of this compound?
A4: The preparation of the this compound stock solution is a critical step. It is important to use a solvent that completely dissolves the compound and is not toxic to the test organism at the final concentration used in the assay. The stock solution should be sterilized, typically by filtration, and stored at an appropriate temperature (e.g., -20°C or lower) in aliquots to avoid repeated freeze-thaw cycles.[9]
Q5: How do I interpret the results of an MIC assay?
A5: The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) after a specified incubation period.[2] This is typically assessed by visual inspection or by measuring the optical density (OD) using a microplate reader. The results are often reported in µg/mL or mg/L.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during MIC testing of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent MIC values between replicates or experiments | - Inaccurate pipetting or serial dilutions.- Variation in inoculum density.- Instability or degradation of this compound stock solution.- Contamination of cultures or reagents. | - Calibrate pipettes regularly and use fresh tips for each dilution.- Standardize the inoculum using a McFarland standard or by measuring optical density.- Prepare fresh stock solutions of this compound and store them properly in aliquots.- Use aseptic techniques throughout the experiment and check for culture purity. |
| No bacterial growth in any wells, including the positive control | - Inactive or non-viable bacterial culture.- Incorrect growth medium or incubation conditions.- Residual solvent from the this compound stock solution may be inhibiting growth. | - Use a fresh bacterial culture and verify its viability.- Ensure the correct medium, temperature, and atmospheric conditions are used for the specific microorganism.- Include a solvent control to ensure the solvent itself is not inhibitory at the concentrations used. |
| Bacterial growth in all wells, including the highest concentration of this compound | - this compound may not be effective against the test organism at the concentrations tested.- The initial inoculum was too high (inoculum effect).- Degradation of this compound during incubation. | - Test a higher range of this compound concentrations.- Ensure the inoculum density is standardized to approximately 5 x 10^5 CFU/mL in the final well volume.- Verify the stability of this compound under the assay conditions. |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | - Pipetting error leading to an incorrect concentration gradient.- Contamination of a single well.- Incomplete mixing of the bacterial inoculum or this compound solution. | - Carefully review and repeat the serial dilution steps.- Repeat the assay with strict aseptic technique.- Ensure all solutions are thoroughly mixed before and after addition to the wells. |
| MIC values for quality control (QC) strains are out of the expected range | - Systemic issue with the assay protocol.- Incorrect QC strain or contaminated culture.- Improperly prepared media or this compound stock. | - Meticulously review the entire protocol against established standards (e.g., CLSI/EUCAST).- Verify the identity and purity of the QC strain.- Prepare fresh media and this compound stock solutions. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and may need to be optimized for specific microorganisms.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or below.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth.
-
Typically, this involves adding a starting concentration of this compound to the first well and then transferring half the volume to the subsequent wells containing fresh broth.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). A solvent control should also be included if a solvent is used for the this compound stock.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (typically 35°C ± 2°C for 16-20 hours for non-fastidious bacteria).
-
-
Reading the MIC:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible growth (no turbidity).
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with an OD comparable to the negative control.
-
Data Presentation
The following table provides a template for summarizing MIC data for this compound against various microorganisms.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.25 - 1 | |
| Escherichia coli | ATCC 25922 | 2 - 8 | |
| Pseudomonas aeruginosa | ATCC 27853 | 1 - 4 | |
| Enterococcus faecalis | ATCC 29212 | 1 - 4 |
Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Small Molecule Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with small molecule inhibitors, such as YJ182, in Dimethyl Sulfoxide (DMSO). Proper dissolution of compounds is critical for accurate, reproducible experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended grade of DMSO for preparing stock solutions?
A1: It is highly recommended to use anhydrous (water-free), high-purity DMSO (≥99.9%) for preparing stock solutions. DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can significantly decrease its solvating power for many organic compounds.[3]
Q2: My compound is not dissolving in DMSO, even at a low concentration. What are the possible reasons?
A2: Several factors can contribute to poor solubility in DMSO:
-
Compound Purity: Impurities in the compound can affect its solubility.
-
Moisture in DMSO: As mentioned, water content in DMSO can reduce its effectiveness as a solvent.[3]
-
Incorrect Storage: Both the compound and the DMSO should be stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.[4][5]
-
Low-Quality DMSO: Use of lower grade DMSO can introduce impurities and water.[3]
-
Compound Properties: The intrinsic properties of the small molecule, such as high crystallinity (strong crystal lattice energy), may make it difficult to dissolve.
Q3: Are there any techniques to improve the solubility of my compound in DMSO?
A3: Yes, several techniques can be employed to aid dissolution:
-
Gentle Warming: Warming the solution to 37°C can help dissolve the compound. However, be cautious as excessive heat can degrade both the compound and the DMSO.
-
Vortexing: Vigorous vortexing can mechanically break down aggregates and facilitate dissolution.
-
Sonication: Using a sonication bath can provide the energy needed to break up particles and enhance solubility.[1][3]
Q4: My compound dissolves in DMSO initially but precipitates upon storage. What can I do?
A4: This is a common issue, often due to the compound coming out of a supersaturated solution. To address this:
-
Store at Room Temperature: While counterintuitive, storing stock solutions at room temperature can sometimes prevent precipitation, as many compounds are less soluble at lower temperatures. However, be mindful of compound stability at room temperature.
-
Use a Lower Concentration: Preparing a less concentrated stock solution can prevent the compound from reaching its saturation point.
-
Aliquot: Aliquoting the stock solution into smaller, single-use volumes can prevent issues arising from repeated freeze-thaw cycles.[4]
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays.[6] Higher concentrations can lead to cytotoxicity and may interfere with the experimental results.[6][7][8] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for DMSO.
Table 1: Physical and Chemical Properties of DMSO
| Property | Value |
| Formula | (CH₃)₂SO |
| Molar Mass | 78.13 g/mol |
| Density | 1.1004 g/cm³ |
| Boiling Point | 189 °C (372 °F) |
| Melting Point | 19 °C (66 °F) |
| Flash Point | 87 °C (189 °F) |
| Solubility in Water | Miscible |
Source: PubChem CID 679, Wikipedia[9][10]
Table 2: Recommended DMSO Concentrations for Biological Assays
| Assay Type | Recommended Max. DMSO Concentration | Potential Effects of Higher Concentrations |
| Cell-based assays | 0.1% - 0.5% | Cytotoxicity, altered cell permeability, protein denaturation.[6][8] |
| Enzyme assays | 0.2% - 10% (highly variable) | Enzyme inhibition or activation, protein denaturation.[2] |
| In vivo studies | < 1% (often with co-solvents) | Toxicity, off-target effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
Mass (mg) = 10 mM * (Molecular Weight of compound in g/mol ) * Volume (L)
-
-
Weigh the compound: Accurately weigh the calculated mass of the small molecule using a calibrated analytical balance.
-
Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, try gentle warming (up to 37°C) or sonication for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Troubleshooting Solubility Issues
-
Start with a small amount: Attempt to dissolve a small, known amount of the compound in a small volume of DMSO to assess its general solubility.
-
Apply gentle heat: If solubility is poor, warm the solution to 37°C in a water bath for 10-15 minutes, with intermittent vortexing.
-
Utilize sonication: If the compound remains insoluble, place the vial in a sonication bath for 15-30 minutes.
-
Consider co-solvents: For highly insoluble compounds, a co-solvent system may be necessary. Common co-solvents include PEG300, Tween-80, or ethanol.[3] However, the compatibility of co-solvents with the specific assay must be validated.
-
Prepare a fresh stock: If a previously dissolved stock solution shows precipitation, it may be necessary to prepare a fresh stock at a lower concentration.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound.
A hypothetical signaling cascade inhibited by this compound.
Experimental Workflow Diagram
This diagram outlines a typical workflow for testing the efficacy of a small molecule inhibitor in a cell-based assay.
Workflow for evaluating a small molecule inhibitor.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oeps.wv.gov [oeps.wv.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of YJ182
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the investigational compound YJ182.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate in vivo exposure for this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. The primary challenge for in vivo studies is its poor dissolution rate in the gastrointestinal (GI) tract, which limits its absorption and, consequently, its systemic exposure. This can lead to high variability and suboptimal therapeutic efficacy in preclinical models.
Q2: What are the initial steps to consider for formulating this compound for in vivo studies?
A2: A critical first step is to determine the solubility of this compound in a range of pharmaceutically acceptable vehicles. This will help in selecting an appropriate formulation strategy. Based on these findings, you can explore various formulation approaches such as solutions, suspensions, or more advanced methods like lipid-based or amorphous solid dispersion systems.
Q3: Are there common excipients that can be used to improve the solubility of this compound?
A3: Yes, several excipients can enhance the solubility and dissolution of poorly soluble compounds like this compound. These include solubilizing agents (e.g., Cremophor® EL, Solutol® HS 15), surfactants (e.g., Tween® 80, Poloxamer 188), and polymers for amorphous solid dispersions (e.g., PVP, HPMC). The choice of excipient will depend on the specific physicochemical properties of this compound and the intended route of administration.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability
Problem: Initial in vivo pharmacokinetic (PK) studies in rodents show low and highly variable plasma concentrations of this compound after oral administration.
Possible Causes & Solutions:
-
Poor Solubility in GI Fluids: The dissolution of this compound in the stomach and intestines is likely the rate-limiting step for absorption.
-
Solution 1: Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Solution 2: Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the GI tract and enhance absorption.[1]
-
Solution 3: Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can prevent crystallization and maintain the drug in a supersaturated state, thereby improving dissolution and absorption.
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Solution: While formulation changes may not directly inhibit metabolism, some excipients can reduce the activity of certain metabolic enzymes or transporters. Alternatively, co-administration with a known inhibitor of the relevant metabolic pathway (for research purposes) can help quantify the extent of first-pass metabolism.
-
Data Presentation: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (µg/mL) at 25°C |
| Water | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 |
| 0.5% (w/v) Methylcellulose in Water | 0.5 |
| 20% (v/v) Cremophor® EL in Water | 150 |
| 10% (v/v) Solutol® HS 15 in Water | 120 |
| Polyethylene Glycol 400 (PEG 400) | 2500 |
| Corn Oil | 500 |
Issue 2: Formulation Instability
Problem: The formulated this compound precipitates out of solution or suspension over a short period, leading to inconsistent dosing.
Possible Causes & Solutions:
-
Supersaturation and Precipitation: The formulation may achieve a supersaturated state that is not stable, leading to drug crystallization.
-
Solution: Incorporate precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), into the formulation to maintain the supersaturated state for a longer duration.
-
-
Physical Instability of Suspension: In suspension formulations, particle agglomeration and settling can occur.
-
Solution: Optimize the suspension with appropriate wetting agents (e.g., Tween® 80) and viscosity-modifying agents (e.g., methylcellulose) to ensure a uniform and stable dispersion.
-
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To prepare a 10 mg/mL suspension of micronized this compound for oral gavage in mice.
-
Materials:
-
Micronized this compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween® 80 in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Weigh the required amount of micronized this compound.
-
Prepare the vehicle by dissolving methylcellulose and Tween® 80 in water with gentle heating and stirring. Allow the vehicle to cool to room temperature.
-
In a mortar, add the this compound powder and a small amount of the vehicle to create a paste.
-
Triturate the paste thoroughly to ensure the powder is well-wetted.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker and stir for at least 30 minutes before dosing to ensure homogeneity.
-
Protocol 2: Preparation of a this compound Solution in a Co-solvent System
-
Objective: To prepare a 5 mg/mL solution of this compound for intravenous injection in rats.
-
Materials:
-
This compound powder
-
Vehicle: 40% PEG 400, 10% Ethanol, and 50% Saline (v/v/v)
-
Sonicator
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the PEG 400 and ethanol.
-
Add the this compound powder to the co-solvent mixture.
-
Sonicate the mixture until the this compound is completely dissolved.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Visualizations
References
Technical Support Center: Compound YJ182 Stability and Degradation
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the degradation pathways of a compound designated "YJ182." The following technical support guide is a comprehensive template based on established principles of small molecule drug degradation. Researchers and drug development professionals can adapt these frameworks to investigate and mitigate the degradation of their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for small molecule compounds like this compound?
A1: Small molecule drug candidates can degrade through several common pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters, amides, lactams, and imides are functional groups particularly susceptible to hydrolysis. The rate of hydrolysis is often pH-dependent.
-
Oxidation: This involves the loss of electrons from the molecule, often initiated by atmospheric oxygen or reactive oxygen species (ROS). Functional groups prone to oxidation include phenols, thiols, aldehydes, and electron-rich aromatic rings. Metal ions can often catalyze oxidative reactions.
-
Photodegradation: Light energy, particularly in the UV range, can be absorbed by the molecule, leading to its excitation and subsequent degradation through various reaction pathways. This can involve isomerization, cyclization, or the formation of reactive intermediates.
Q2: How can I determine the primary degradation pathway affecting my compound?
A2: Forced degradation studies (also known as stress testing) are essential for identifying the primary degradation pathways. By subjecting the compound to extreme conditions (e.g., high/low pH, high temperature, oxidizing agents, and light), you can accelerate degradation and identify the resulting degradants. Analytical techniques like HPLC-MS/MS are then used to separate and identify these degradation products, providing clues to the degradation mechanism.
Q3: What are the initial steps to prevent the degradation of a sensitive compound?
A3: To prevent degradation, it is crucial to control the compound's storage and handling environment.
-
Storage Conditions: Store the compound protected from light in a tightly sealed container at a low temperature (e.g., -20°C or -80°C). If the compound is sensitive to moisture, store it in a desiccator.
-
Solvent Selection: Use aprotic, anhydrous solvents for reconstitution whenever possible. If aqueous buffers are necessary, use freshly prepared buffers and consider the pH of the solution.
-
Inert Atmosphere: For compounds highly susceptible to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Action |
| Degradation in media | Pre-incubate the compound in the cell culture media for the duration of the experiment and analyze for degradation by HPLC. If degradation is observed, consider reducing the incubation time or preparing fresh compound solutions more frequently. |
| pH instability | Measure the pH of the cell culture media over the course of the experiment. CO2 incubators can cause a drop in media pH, which may accelerate degradation. Use a more strongly buffered medium if necessary. |
| Photodegradation from lab lighting | Protect the plate from light during incubation and handling. Use amber-colored plates or cover the plates with foil. |
Issue 2: Appearance of unexpected peaks in HPLC analysis of the compound.
| Potential Cause | Troubleshooting Action |
| Oxidation during sample preparation | Degas solvents and use antioxidants (if compatible with the assay). Prepare samples immediately before analysis. |
| Hydrolysis in aqueous mobile phase | If the compound is known to be hydrolytically unstable, use a non-aqueous mobile phase if possible, or minimize the time the sample spends in the autosampler. |
| Contamination | Ensure all glassware and solvents are clean. Run a blank injection to check for system contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS/MS to identify and quantify the parent compound and any degradation products.
Quantitative Data Summary
The following tables are examples of how to present quantitative data from stability studies.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | % Assay of this compound Remaining | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 N HCl, 60°C, 24h | 85.2 | 2 | DP1 (10.5%) |
| 0.1 N NaOH, 60°C, 24h | 72.1 | 3 | DP2 (15.8%) |
| 3% H₂O₂, RT, 24h | 65.7 | 4 | DP3 (20.1%) |
| 60°C, 24h (Solid) | 98.5 | 1 | DP4 (1.2%) |
| Photostability (ICH Q1B) | 90.3 | 2 | DP5 (7.3%) |
Table 2: pH-Rate Profile for this compound Hydrolysis at 37°C
| pH | Observed Rate Constant (k_obs, h⁻¹) | Half-life (t₁/₂, h) |
| 3.0 | 0.015 | 46.2 |
| 5.0 | 0.008 | 86.6 |
| 7.4 | 0.022 | 31.5 |
| 9.0 | 0.085 | 8.2 |
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical oxidative degradation of this compound.
Caption: Workflow for this compound stability assessment.
Technical Support Center: Overcoming Off-Target Effects of YJ182 in Cellular Assays
Welcome to the technical support center for YJ182. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like this compound?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with cellular components other than its intended biological target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects, complicating the interpretation of data.[1][3] Minimizing off-target effects is crucial for ensuring data integrity and for the successful development of selective therapeutic agents.[1]
Q2: What are the common causes of the off-target effects observed with small molecule inhibitors?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: this compound might bind to conserved domains in proteins that are structurally similar to its intended target. For instance, the ATP-binding pocket is highly conserved across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using this compound at concentrations significantly above its binding affinity for the primary target increases the probability of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The relative expression levels of the intended target and potential off-target proteins in a specific cell line can influence the observed effects.[1]
Q3: How can I determine if the cellular phenotype I'm observing is a result of an on-target or off-target effect of this compound?
A3: A multi-faceted approach is recommended to dissect on-target versus off-target effects:
-
Dose-Response Correlation: The potency (IC50 or EC50) of this compound in causing the cellular phenotype should align with its potency for engaging the intended target. A significant discrepancy may suggest an off-target effect.[3]
-
Use of a Structurally Unrelated Inhibitor: Employing another inhibitor with a different chemical scaffold that targets the same protein should produce the same phenotype. If not, the original phenotype is likely due to an off-target effect of this compound.[3]
-
Rescue Experiments: Overexpression of the intended target might rescue the phenotype if it's an on-target effect. Conversely, if the effect is due to off-target activity, overexpression of the intended target will likely not reverse it.[3]
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target within the cell at the concentrations used in your assay.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected phenotypic results with this compound. | The observed phenotype may be due to an off-target effect of this compound. | Perform Dose-Response Curve Analysis: Compare the potency of this compound in eliciting the phenotype with its known on-target binding affinity. A significant difference could indicate off-target activity.[3] Use a Structurally Unrelated Inhibitor: If a different inhibitor for the same target does not reproduce the phenotype, it's likely an off-target effect of this compound.[3] |
| High levels of cellular toxicity observed at concentrations required for target inhibition. | This compound may be interacting with off-targets that regulate critical cellular processes, leading to toxicity. | Lower the Concentration of this compound: Determine the minimal concentration needed for on-target inhibition to reduce the likelihood of engaging lower-affinity off-targets.[2] Counter-Screening: Test this compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[3] |
| Lack of correlation between target inhibition and the downstream signaling pathway. | This compound might be affecting other pathways through off-target interactions, confounding the expected signaling outcome. | Profile this compound Against a Kinase Panel: This can identify unintended kinase targets. Use a More Selective Inhibitor: If available, compare the results with a more selective inhibitor for your target to confirm the signaling pathway.[2] |
Quantitative Data Summary
The following tables summarize hypothetical data for this compound to illustrate how to present quantitative information for assessing selectivity.
Table 1: Potency of this compound in Cellular Assays vs. Target Engagement
| Assay Type | Cell Line | Parameter | This compound Potency (IC50/EC50) |
| On-Target Engagement | HEK293 | Target Binding | 50 nM |
| Cellular Phenotype A | HeLa | Apoptosis Induction | 500 nM |
| Cellular Phenotype B | A549 | Cytotoxicity | 5 µM |
This table showcases a scenario where the potency for a specific phenotype (Apoptosis Induction) is ten-fold weaker than direct target engagement, suggesting it might be an off-target effect or require high target occupancy.
Table 2: Selectivity Profile of this compound Against a Panel of Kinases
| Kinase | % Inhibition at 1 µM this compound |
| Intended Target Kinase | 95% |
| Off-Target Kinase 1 | 85% |
| Off-Target Kinase 2 | 60% |
| Off-Target Kinase 3 | 15% |
This table provides a clear comparison of this compound's activity against its intended target and potential off-targets.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to its intended target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Detection: Analyze the amount of the soluble target protein in the supernatant at each temperature point using Western blotting or other protein detection methods.
-
Analysis: In the this compound-treated samples, the target protein should be more resistant to thermal denaturation and aggregation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This indicates target engagement.[2]
Kinobeads Assay for Off-Target Profiling
This protocol is for identifying the potential kinase off-targets of this compound.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow the binding of kinases that are not inhibited by this compound.
-
Washing and Elution: Wash the beads to eliminate non-specific binders and then elute the captured kinases.
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry to determine which kinases were inhibited by this compound (i.e., not captured by the beads).
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Decision tree for troubleshooting unexpected phenotypes.
Caption: On-target vs. off-target signaling pathways.
References
How to address YJ182 instability in aqueous solutions
Important Notice: Information regarding a compound specifically designated as "YJ182" is not available in the public domain. The following technical support guide has been generated based on common challenges encountered with poorly soluble research compounds and general principles of aqueous solution stability. The troubleshooting steps, experimental protocols, and theoretical pathways described below are intended as a general framework and may require significant adaptation for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?
A1: Precipitation of a research compound from an aqueous solution is a frequent challenge. The primary causes include:
-
Low Intrinsic Solubility: The compound may have inherently poor solubility in water at the desired concentration.
-
pH Effects: The pH of your buffer can significantly impact the ionization state of your compound. If the compound is ionizable, its solubility will be pH-dependent. For acidic compounds, solubility is generally higher at a pH above their pKa, while for basic compounds, solubility is favored at a pH below their pKa.
-
Incorrect Solvent Preparation: The initial dissolution of the compound is critical. A common error is the direct addition of a powdered compound to an aqueous buffer. Many compounds with low aqueous solubility require initial dissolution in an organic solvent before dilution into the final aqueous medium.
-
Temperature Effects: Temperature can influence solubility. While many compounds exhibit increased solubility at higher temperatures, this is not universal. Ensure your experimental temperature is appropriate for your compound.
-
Buffer Composition: Components of your buffer system (e.g., salts) can interact with your compound and reduce its solubility through the "common ion effect" or other mechanisms.
Q2: How can I improve the solubility and stability of this compound in my experiments?
A2: Several strategies can be employed to enhance the solubility and stability of a compound in aqueous solutions:
-
Co-solvents: The use of a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the compound can be effective. However, it is crucial to determine the tolerance of your experimental system (e.g., cells) to the final concentration of the organic solvent.
-
pH Adjustment: Systematically evaluating a range of pH values for your buffer can help identify the optimal pH for solubility.
-
Use of Excipients: Surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used to encapsulate the compound and improve its apparent solubility. The choice of excipient will depend on the specific properties of your compound and the requirements of your experiment.
-
Temperature Control: Perform solubility testing at different temperatures to understand its impact on your compound. For storage, it is generally advisable to store stock solutions at -20°C or -80°C to minimize degradation.
-
Fresh Preparation: Due to potential instability, it is often best to prepare solutions fresh for each experiment.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound solution instability.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution into aqueous buffer | 1. Low aqueous solubility.2. "Salting out" effect from buffer components.3. pH of the buffer is unfavorable for solubility. | 1. Decrease the final concentration of the compound.2. Prepare the final solution by adding the buffer to the dissolved compound stock solution slowly while vortexing.3. Test a range of buffer pH values.4. Consider using a different buffer system. |
| Cloudiness or precipitation in stock solution (organic solvent) | 1. The compound has low solubility even in the chosen organic solvent.2. The concentration is too high.3. Water has been introduced into the organic solvent. | 1. Try a different organic solvent (e.g., DMSO, DMF, ethanol).2. Gently warm the solution to aid dissolution (use caution and check compound stability at elevated temperatures).3. Ensure the use of anhydrous solvents and proper storage to prevent water absorption. |
| Loss of activity over time | 1. Chemical degradation in the aqueous solution.2. Adsorption to container surfaces. | 1. Prepare fresh solutions for each experiment.2. Store stock solutions in small aliquots at -80°C.3. Evaluate the use of low-adhesion microcentrifuge tubes or glassware.4. Investigate potential degradation pathways (e.g., hydrolysis, oxidation) and adjust buffer conditions accordingly (e.g., use of antioxidants, de-gassed buffers). |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Compound
-
Initial Solvent Selection:
-
Attempt to dissolve a small amount of the compound (e.g., 1 mg) in a small volume (e.g., 100 µL) of various organic solvents such as DMSO, ethanol, or DMF.
-
Visually inspect for complete dissolution.
-
-
Preparation of a High-Concentration Stock Solution:
-
Based on the results from step 1, prepare a concentrated stock solution (e.g., 10 mM) in the chosen organic solvent.
-
Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but potential for compound degradation should be considered.
-
-
Dilution into Aqueous Buffer:
-
To prepare the final working solution, slowly add the aqueous buffer to the appropriate volume of the stock solution while vortexing. Do not add the stock solution directly to the large volume of buffer. This "reverse dilution" helps to prevent immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Conceptual Diagrams
The following diagrams illustrate general concepts that are often relevant when working with bioactive small molecules.
Caption: A logical workflow for troubleshooting compound instability.
Caption: A hypothetical signaling pathway inhibited by this compound.
Modifying YJ182 experimental design for reproducible results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the YJ182 experimental design. Our goal is to ensure the reproducibility and reliability of your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound protocol.
Issue 1: High variability in this compound efficacy across experimental replicates.
| Potential Cause | Recommended Solution |
| Cell Culture Inconsistency | Ensure cell passage number is consistent across experiments. Maintain a standardized cell seeding density and confluency at the time of treatment. Regularly test for mycoplasma contamination. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment from a validated stock. Avoid repeated freeze-thaw cycles of this compound stock solutions. Store all reagents according to the manufacturer's instructions. |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps. Stagger the processing of samples to ensure precise timing for each one, especially in large-scale experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize error. Employ reverse pipetting for viscous solutions. |
Issue 2: Unexpected or off-target effects observed with this compound treatment.
| Potential Cause | Recommended Solution |
| This compound Degradation or Contamination | Visually inspect the this compound stock solution for precipitates or color changes. Confirm the purity of the compound using appropriate analytical methods if degradation is suspected. |
| Cell Line Misidentification or Contamination | Perform cell line authentication using short tandem repeat (STR) profiling. Regularly check for cross-contamination with other cell lines used in the lab. |
| Non-specific Binding | Include appropriate negative controls, such as vehicle-only treated cells and cells treated with an inactive analog of this compound, if available. |
| Complex Biological Responses | Perform a dose-response and time-course experiment to characterize the optimal concentration and time point for observing the desired effect of this compound with minimal off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is most soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cellular stress.
Q2: How should I store the this compound stock solution?
A2: Aliquot the this compound stock solution into single-use volumes and store at -80°C. This will prevent degradation due to repeated freeze-thaw cycles. Protect the stock solution from light.
Q3: What are the appropriate positive and negative controls for a this compound experiment?
A3:
-
Negative Controls:
-
Vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples).
-
Untreated control.
-
-
Positive Controls:
-
A known activator or inhibitor of the target pathway to confirm that the assay is working as expected.
-
Q4: I am not observing the expected downstream signaling changes after this compound treatment. What should I do?
A4:
-
Confirm this compound Activity: First, ensure that the this compound you are using is active. If possible, test it in a simple, direct assay of its primary target.
-
Check Your Protocol: Carefully review your experimental protocol for any deviations. Pay close attention to incubation times, reagent concentrations, and the order of steps.
-
Optimize Treatment Conditions: The effect of this compound can be cell-type specific. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Verify Downstream Assay: Ensure that the assay you are using to measure the downstream effect (e.g., Western blot, qPCR) is working correctly. Include appropriate positive and negative controls for the assay itself. A common issue in reproducibility is the lack of detailed reporting in original papers, making it difficult to replicate the exact conditions.[1]
Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis for Western Blot Analysis
-
Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the specified time (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Protocol 2: RNA Extraction and qRT-PCR for Target Gene Expression
-
Cell Treatment: Follow steps 1 and 2 from Protocol 1.
-
RNA Extraction:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
-
Resuspend the RNA pellet in nuclease-free water.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA, primers for the target gene and a housekeeping gene, and a suitable SYBR Green master mix.
-
Perform the qRT-PCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Target Protein Phosphorylation
| This compound Concentration (µM) | Phospho-Target Protein (Relative Densitometry Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 1.52 | 0.21 |
| 1 | 2.89 | 0.35 |
| 10 | 5.12 | 0.48 |
| 100 | 5.25 | 0.51 |
Table 2: Hypothetical Effect of this compound on Target Gene Expression
| Treatment | Target Gene Fold Change | Standard Error |
| Vehicle | 1.0 | 0.08 |
| This compound (10 µM) | 4.3 | 0.32 |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent results.
References
Refining YJ182 dosage to minimize toxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of YJ182 to minimize toxicity in animal models. As publicly available in vivo toxicity data for this compound is limited, this resource offers general strategies and addresses potential issues based on the known pharmacology of this compound as a New Delhi metallo-β-lactamase-1 (NDM-1) and Matrix Metalloproteinase-2 (MMP-2) inhibitor, as well as the toxicological profiles of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to a broad range of β-lactam antibiotics. By inhibiting NDM-1, this compound can restore the efficacy of antibiotics like carbapenems against multidrug-resistant bacteria. Additionally, this compound has been shown to inhibit other metallo-β-lactamases (IMP-1, VIM-2, GIM-1) and Matrix Metalloproteinase-2 (MMP-2).
Q2: What are the known in vitro inhibitory concentrations for this compound?
A2: The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound against various enzymes.
| Target Enzyme | IC50 (µM) |
| NDM-1 | 0.23 |
| IMP-1 | 0.25 |
| VIM-2 | 0.61 |
| GIM-1 | 0.49 |
| MMP-2 | 6.92 |
Q3: Are there any known in vivo toxicity data for this compound?
A3: Currently, there is no publicly available data from in vivo toxicity studies specifically for this compound. Toxicity assessments in animal models would be required to establish its safety profile.
Q4: What are the potential off-target effects to consider, given this compound's inhibition of MMP-2?
A4: MMP-2 is a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix.[1] Its inhibition could potentially interfere with physiological processes such as tissue remodeling, wound healing, and angiogenesis.[2] In preclinical studies of other MMP inhibitors, side effects have included musculoskeletal issues.[3] Therefore, monitoring for signs of joint stiffness, inflammation, or impaired wound healing in animal models is advisable.
Q5: What type of initial in vivo toxicity study is recommended for this compound?
A5: An acute toxicity study in a rodent model (e.g., rats or mice) is a standard initial step. This study helps to determine the median lethal dose (LD50) and identify potential target organs for toxicity.[4] A dose escalation study design is a common and acceptable alternative to a single-dose design.[4]
Troubleshooting Guide for In Vivo Studies
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality at low doses | High acute toxicity of the compound. Formulation issues leading to poor bioavailability or rapid absorption. | Review the formulation and route of administration. Consider a dose-ranging study with smaller dose escalations. Conduct thorough necropsies to identify target organs of toxicity. |
| Signs of neurotoxicity (e.g., tremors, ataxia) | The compound may be crossing the blood-brain barrier and affecting the central nervous system. | Include a functional observational battery (FOB) in your study design to systematically assess neurological function. Consider reducing the dose or exploring alternative formulations to limit CNS exposure. |
| Evidence of hepatotoxicity (e.g., elevated liver enzymes) | Drug-induced liver injury. | Collect blood samples for clinical chemistry analysis of liver enzymes (ALT, AST). Conduct histopathological examination of liver tissue. Consider co-administration with a hepatoprotective agent in exploratory studies. |
| Poor efficacy in infection models despite potent in vitro activity | Pharmacokinetic issues (e.g., poor absorption, rapid metabolism/clearance). | Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Analyze plasma concentrations of this compound to ensure adequate exposure. |
| Musculoskeletal abnormalities (e.g., joint swelling, lameness) | Inhibition of MMPs, a known class effect for some MMP inhibitors. | Carefully monitor animals for any signs of musculoskeletal distress. Include histopathological evaluation of joints and connective tissues. Consider a lower dose or a different dosing schedule. |
Experimental Protocols
General Protocol for an Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
This protocol is a general guideline and should be adapted based on specific institutional and regulatory requirements.
-
Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least 5 days before the study begins.
-
Dosing:
-
Start with a single animal at a dose level just below the best estimate of the LD50.
-
If the animal survives, dose the next animal at a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, dose the next animal at a lower dose.
-
Continue this process until the stopping criteria are met (e.g., a specified number of reversals in outcome).
-
-
Observations:
-
Observe animals for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and at least once daily for 14 days.
-
Record body weights prior to dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
-
Pathology:
-
Conduct a gross necropsy on all animals (those that die during the study and those euthanized at the end).
-
Collect and preserve major organs and any tissues with gross abnormalities in 10% neutral buffered formalin for potential histopathological examination.
-
-
Data Analysis:
-
Use appropriate statistical methods to estimate the LD50 and its confidence intervals.
-
Signaling Pathways and Experimental Workflows
MMP-2 Inhibition and Potential Downstream Effects
MMP-2 is involved in multiple signaling pathways that regulate cellular processes. Inhibition of MMP-2 by this compound could modulate these pathways. The diagram below illustrates a simplified representation of some key pathways influenced by MMP activity.
Caption: this compound inhibits MMP-2, potentially affecting cell migration, angiogenesis, and tissue remodeling.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram outlines a typical workflow for assessing the in vivo toxicity of a novel compound like this compound.
Caption: A stepwise approach to in vivo toxicity testing, from initial dose-finding to comprehensive safety assessment.
References
Challenges in synthesizing YJ182 and potential solutions
Technical Support Center: Synthesis of YJ182
Welcome to the technical support center for the synthesis of this compound, a novel small molecule inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound and similar complex organic molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield in the Final Coupling Step
Question: We are experiencing significantly lower than expected yields ( < 30%) in the final Suzuki coupling step to generate this compound. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in Suzuki coupling reactions are a common issue and can often be attributed to several factors. A systematic approach to optimizing the reaction conditions is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is susceptible to deactivation.
-
Solution: Ensure the use of a fresh, high-purity catalyst. Consider using a more robust catalyst system, such as one with bulky phosphine ligands (e.g., XPhos, SPhos) that protect the palladium center.
-
-
Base Incompatibility or Insufficient Strength: The choice and amount of base are critical for the transmetalation step.
-
Solution: Screen a variety of bases. While potassium carbonate is common, stronger bases like cesium carbonate or potassium phosphate may be more effective. Ensure the base is finely powdered and anhydrous.
-
-
Solvent Effects: The solvent system can significantly influence reaction kinetics and solubility.
-
Solution: A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, DME) with water is often optimal. Experiment with different solvent ratios to ensure all reactants are sufficiently soluble.
-
-
Poor Quality of Boronic Acid/Ester: Boronic acids can degrade upon storage, leading to lower reactivity.
-
Solution: Use freshly prepared or purified boronic acid/ester. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the reaction.
-
-
Presence of Oxygen: Oxygen can lead to oxidative degradation of the catalyst and phosphine ligands.
-
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Experimental Protocol: Optimization of Suzuki Coupling Conditions
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid/ester (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) and ligand (if required) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
Data Presentation: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 28 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 55 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 78 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 80 | 85 |
Issue 2: Formation of a Persistent Impurity in the Amide Coupling Step
Question: During the amide bond formation step using EDC/HOBt, we observe a significant side product with a mass corresponding to an N-acylurea derivative. How can we minimize this impurity?
Answer:
The formation of an N-acylurea byproduct is a known side reaction when using carbodiimide coupling agents like EDC. This occurs when the activated carboxylic acid rearranges before reacting with the amine.
Potential Causes and Solutions:
-
Slow Reaction with the Amine: If the amine is sterically hindered or a poor nucleophile, the activated intermediate has more time to rearrange.
-
Solution: Increase the concentration of the amine. If possible, run the reaction at a higher concentration overall to favor the bimolecular reaction.
-
-
Sub-optimal Additive: HOBt is used to form an active ester that is less prone to rearrangement. However, its effectiveness can be limited.
-
Solution: Replace HOBt with a more effective additive such as OxymaPure® or COMU. These reagents can suppress the formation of N-acylurea and reduce racemization.
-
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rearrangement.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Experimental Protocol: Minimizing N-Acylurea Formation
-
Activation: Dissolve the carboxylic acid (1.0 eq) and the coupling additive (e.g., OxymaPure®, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent: Add the coupling agent (e.g., EDC·HCl, 1.1 eq) and stir for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Data Presentation: Effect of Coupling Additives on Impurity Formation
| Entry | Coupling Agent | Additive | Temperature (°C) | Desired Product (%) | N-Acylurea (%) |
| 1 | EDC·HCl | HOBt | RT | 65 | 25 |
| 2 | EDC·HCl | HOBt | 0 to RT | 75 | 15 |
| 3 | EDC·HCl | OxymaPure® | 0 to RT | 92 | < 5 |
| 4 | COMU | - | 0 to RT | 95 | < 2 |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound product?
A1: The optimal purification method depends on the nature of the remaining impurities. A multi-step approach is often necessary.
-
Initial Workup: An aqueous workup to remove water-soluble reagents and byproducts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for removing non-polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol) is typically effective.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step to achieve high purity.
-
Preparative HPLC: For very challenging separations or to achieve very high purity (>99.5%), reverse-phase preparative HPLC may be required.
Q2: How can we improve the reproducibility of the synthesis of this compound?
A2: Poor reproducibility is often due to subtle variations in reaction conditions. To improve consistency:
-
Reagent Quality: Use reagents from the same supplier and batch number if possible. Always use fresh, anhydrous solvents when required.
-
Strict Control of Reaction Parameters: Precisely control the reaction temperature, time, and stoichiometry. Use automated reaction systems if available.
-
Inert Atmosphere: For air- and moisture-sensitive steps, ensure a consistently dry and oxygen-free environment.
-
Detailed Documentation: Keep meticulous records of all experimental parameters, including observations, to identify potential sources of variability.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for reaction optimization.
Caption: Decision tree for synthesis troubleshooting.
Technical Support Center: Interpreting Unexpected Results in YJ182 Synergy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in synergy studies involving the hypothetical compound YJ182. The guidance provided here is broadly applicable to drug combination studies and aims to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a synergy score and how is it interpreted?
A synergy score is a quantitative measure of the interaction between two or more drugs. A common method for this is the Combination Index (CI) from the Chou-Talalay method. Generally, the interpretation is as follows:
-
CI < 1: Synergistic effect, meaning the combined effect is greater than the sum of the individual effects.
-
CI = 1: Additive effect, where the combined effect is equal to the sum of the individual effects.
-
CI > 1: Antagonistic effect, indicating that the combined effect is less than the sum of the individual effects.
Some software packages provide synergy scores on different scales. For instance, a score above 10 might indicate likely synergy, between -10 and 10 suggests an additive interaction, and below -10 points to antagonism.[1] It is crucial to understand the specific model and scoring system used in your analysis software.
Q2: We expected synergy between this compound and our compound of interest, but we are observing antagonism. What could be the reason?
Observing antagonism when synergy is expected is a common challenge in drug combination studies.[2] Several factors could contribute to this:
-
Off-Target Effects: this compound or the partner drug might have off-target effects that interfere with each other's primary mechanism of action.
-
Cellular Resistance Mechanisms: The combination of drugs might induce or activate efflux pumps or other resistance mechanisms that reduce the intracellular concentration and efficacy of one or both compounds.[3][4]
-
Signaling Pathway Interference: The drugs may target different points in a signaling pathway, and their combined action could lead to negative feedback loops or the activation of compensatory pathways that mitigate the overall effect.[5]
-
Cell Line Specificity: Drug interactions can be highly dependent on the genetic background of the cell line used.[6] An interaction that is synergistic in one cell line may be antagonistic in another.[6]
Q3: Our synergy experiment results show high variability between replicates. What are the common causes and how can we minimize this?
High variability can obscure the true nature of a drug interaction. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability. Ensure the cell suspension is homogenous and let the plate rest at room temperature on a level surface before incubation to allow for even settling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant differences in drug concentrations. Regular pipette calibration and careful technique are essential.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter drug concentrations and affect cell growth.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to act as a humidity barrier.[2]
-
Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can lead to inconsistent responses to treatment. It is recommended to use cells within a defined, low passage number range.[7]
Troubleshooting Guides
Issue 1: Unexpected Antagonism or Additivity Instead of Synergy
Symptoms:
-
Combination Index (CI) values are consistently greater than or equal to 1.
-
The combination dose-response curve does not show a significant improvement over the single-agent curves.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Pharmacological Interference | One compound may be altering the uptake, metabolism, or efflux of the other. Consider performing uptake or accumulation assays for each compound in the presence and absence of the other. |
| Activation of Compensatory Pathways | The drug combination may be activating a survival pathway. Perform western blot or other molecular analyses to investigate key signaling nodes (e.g., p-AKT, p-ERK) that might be unexpectedly activated by the combination. |
| Incorrect Dosing Ratios | The ratio of this compound to the partner drug may not be optimal for synergy. Test a wider range of concentrations and ratios in your checkerboard assay. |
| Cell Line-Specific Effects | The observed antagonism may be specific to the cell line being tested.[6] Repeat the experiment in a different, relevant cell line to see if the interaction is conserved. |
Issue 2: Results Are Not Reproducible
Symptoms:
-
Synergy scores vary significantly between independent experiments.
-
The shape of the dose-response curves is inconsistent.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Reagent Instability | This compound or the partner compound may be degrading in the experimental conditions. Check the stability of the compounds in your cell culture media over the time course of the experiment. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to drugs, leading to unreliable results. Regularly test your cell cultures for mycoplasma contamination. |
| Inconsistent Assay Timing | The timing of drug addition and the final assay readout can impact results. Ensure that incubation times are consistent across all experiments. |
| Cell Line Drift | Over time and with increasing passage number, cell lines can undergo genetic and phenotypic changes.[7] Ensure you are using a consistent, low-passage stock of cells for all experiments. |
Experimental Protocols
Protocol: Cell Viability-Based Synergy Assay (Checkerboard Method)
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug in cell culture media. For a 7x7 matrix, you would typically have 6 concentrations of each drug plus a vehicle control.
-
-
Drug Treatment:
-
Remove the media from the cell plate and add the drug dilutions. One drug is titrated along the x-axis of the plate, and the other is titrated along the y-axis. Include wells for single-agent controls and vehicle controls.
-
Incubate the cells with the drug combinations for a predetermined time (e.g., 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Read the plate on a microplate reader according to the manufacturer's instructions.
-
-
Data Analysis:
Data Presentation
Table 1: Example Combination Index (CI) Data for this compound and Compound X
| This compound Conc. (nM) | Compound X Conc. (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 50 | 100 | 0.55 | 0.85 | Synergy |
| 50 | 200 | 0.72 | 0.65 | Synergy |
| 100 | 100 | 0.78 | 0.50 | Strong Synergy |
| 100 | 200 | 0.91 | 1.10 | Slight Antagonism |
| 200 | 100 | 0.85 | 1.05 | Additivity |
| 200 | 200 | 0.95 | 1.25 | Antagonism |
Visualizations
Caption: Troubleshooting workflow for unexpected synergy results.
Caption: Conceptual overview of drug interaction types.
Caption: Potential mechanism for antagonism via a negative feedback loop.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Impeding pathways of intrinsic resistance in Escherichia coli confers antibiotic sensitization and resistance proofing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms and potent-targeted therapies of ROS1-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vertical pathway targeting in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of NDM-1 Inhibitors: A Guide for Researchers
Absence of public data on YJ182 precludes a direct comparative analysis. This guide therefore focuses on a selection of publicly documented inhibitors of New Delhi Metallo-beta-lactamase-1 (NDM-1), offering a comparative overview of their efficacy based on available experimental data. This information is intended for researchers, scientists, and drug development professionals engaged in the critical effort to combat carbapenem-resistant bacteria.
The emergence of NDM-1, an enzyme that confers resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems, poses a significant global health threat.[1][2] The development of effective NDM-1 inhibitors to be co-administered with existing antibiotics is a crucial strategy to overcome this resistance.[1][3] This guide summarizes the efficacy of several documented NDM-1 inhibitors, presenting key performance data in a standardized format to facilitate comparison.
In Vitro Efficacy of NDM-1 Inhibitors
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the NDM-1 enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of NDM-1 inhibitors.
| Inhibitor | IC50 (µM) | Reference Compound(s) |
| PHT427 | 1.42 | - |
| Adapalene | 8.9 (µg/mL) | - |
| D-Captopril | 10.3 | - |
| MCULE-8777613195-0-12 | 54.2 | D-Captopril |
| Aspergillomarasmine A (AMA) | 4.1 ± 1.0 | - |
Synergistic Activity with Meropenem
A critical evaluation of an NDM-1 inhibitor is its ability to restore the efficacy of carbapenem antibiotics. This is typically measured by determining the fold-reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic like meropenem in the presence of the inhibitor against NDM-1 producing bacteria.
| Inhibitor | Bacterial Strain | Meropenem MIC without Inhibitor (µg/mL) | Meropenem MIC with Inhibitor (µg/mL) | Fold Reduction in MIC |
| PHT427 | E. coli BL21(DE3)/pET30a(+)-blaNDM-1 | 16 | 0.25 | 64 |
| PHT427 | K. pneumoniae C1928 (NDM-1) | Not Specified | Not Specified | Not Specified |
| Adapalene | K. pneumoniae N2-NDM-1 | >32 | Not Specified | Not Specified |
Experimental Methodologies
A summary of the experimental protocols used to determine the efficacy data presented above is provided to ensure reproducibility and aid in the design of future studies.
Determination of IC50 Values
The IC50 values are typically determined using a spectrophotometric assay that measures the hydrolysis of a chromogenic substrate, such as nitrocefin or imipenem, by the purified NDM-1 enzyme.
-
PHT427: The inhibitory activity of PHT427 on NDM-1 was assessed by measuring the hydrolysis of meropenem.[4]
-
Adapalene: The IC50 of adapalene against purified NDM-1 was determined by monitoring the hydrolysis of nitrocefin at 492 nm. The assay was performed in a 96-well plate with 10 nM of recombinant NDM-1 enzyme in HEPES buffer supplemented with ZnSO4.[5]
-
D-Captopril and MCULE-8777613195-0-12: The IC50 values were determined against purified NDM-1, though the specific substrate and detailed conditions were not specified in the available documentation.[6]
Minimum Inhibitory Concentration (MIC) Assays
MIC values are determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
PHT427: The MIC of meropenem in the presence and absence of PHT427 was determined against E. coli BL21(DE3) expressing NDM-1 and a clinical isolate of K. pneumoniae producing NDM-1.[4][7] A checkerboard microdilution assay was used to evaluate the synergistic effect.[4]
-
Adapalene: Checkerboard synergy testing was performed to assess the effect of adapalene on the MIC of meropenem against NDM-positive bacteria.[5]
NDM-1 Inhibition and Restoration of Antibiotic Efficacy
The development of NDM-1 inhibitors follows a logical pathway from identifying a compound that can inhibit the enzyme's activity to demonstrating that this inhibition translates into restored antibiotic efficacy in a cellular context.
Mechanism of NDM-1 Action and Inhibition
NDM-1 is a metallo-beta-lactamase, meaning it requires zinc ions in its active site to hydrolyze beta-lactam antibiotics. Many inhibitors are designed to chelate these essential zinc ions, thereby inactivating the enzyme.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
Unable to Validate Inhibitory Activity of YJ182 on Metallo-β-Lactamases Due to Lack of Publicly Available Data
Initial literature and database searches did not yield any specific information on a compound designated "YJ182" with inhibitory activity against metallo-β-lactamases (MBLs). This suggests that this compound may be an internal development candidate that is not yet publicly disclosed, a novel compound with research pending publication, or a misidentified compound name.
Consequently, a direct comparison guide on the inhibitory activity of this compound cannot be provided at this time.
Alternative Comparison Guide: Inhibitory Activity of Taniborbactam and Xeruborbactam on Different MBLs
As an alternative, this guide provides a comparative overview of two well-characterized, broad-spectrum MBL inhibitors currently under investigation: taniborbactam and xeruborbactam. This information is intended for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity of Taniborbactam and Xeruborbactam
The following table summarizes the reported inhibitory activity (IC₅₀ or Kᵢ values) of taniborbactam and xeruborbactam against common metallo-β-lactamases. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
| Metallo-β-Lactamase (MBL) | Class | Taniborbactam | Xeruborbactam (QPX7728) |
| NDM-1 | B1 | Potent inhibitor | Potent inhibitor |
| VIM-1 | B1 | Potent inhibitor | Potent inhibitor |
| IMP-1 | B1 | Less potent or no significant inhibition[1] | Potent inhibitor[1] |
| SIM-1 | B1 | No significant inhibition[1] | Data not widely available |
| SPM-1 | B1 | Potent inhibitor | Data not widely available |
| GIM-1 | B1 | Potent inhibitor | Data not widely available |
| AIM-1 | B3 | Data not widely available | Data not widely available |
Note: "Potent inhibitor" generally refers to compounds with low nanomolar to low micromolar IC₅₀ or Kᵢ values. Specific values can be found in the cited literature.
Experimental Protocols
A generalized experimental protocol for determining the inhibitory activity of a compound against MBLs is provided below. Specific parameters may vary between laboratories and for different enzymes.
Determination of IC₅₀ Values for MBL Inhibitors
-
Enzyme and Substrate Preparation:
-
Recombinant MBL enzymes (e.g., NDM-1, VIM-1, IMP-1) are expressed and purified.
-
A chromogenic cephalosporin substrate, such as nitrocefin or CENTA, is prepared in a suitable buffer (e.g., HEPES or phosphate buffer) at a stock concentration.
-
-
Inhibition Assay:
-
The assay is typically performed in a 96-well microplate format.
-
A constant concentration of the MBL enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound, taniborbactam, xeruborbactam) for a defined period at a specific temperature (e.g., 30°C or 37°C) to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time.
-
-
Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against MBLs.
Caption: Workflow for MBL Inhibition Assay.
References
Unraveling the Specificity of YJ182: A Comparative Analysis of its Cross-Reactivity with Zinc-Dependent Enzymes
Initial investigations to profile the zinc-dependent enzyme inhibitor YJ182 have been inconclusive due to the current lack of publicly available scientific literature or data identifying this specific molecule and its primary biological target. Extensive searches for "this compound" have not yielded information on its chemical structure, its intended target, or any studies examining its inhibitory activity.
Therefore, a detailed comparison guide on the cross-reactivity of this compound with other zinc-dependent enzymes cannot be constructed at this time. The creation of such a guide is contingent on first identifying the primary enzyme target of this compound and then accessing research that has evaluated its inhibitory effects on a panel of other zinc-containing enzymes.
For researchers, scientists, and drug development professionals interested in the selectivity profile of a novel inhibitor, the standard approach involves a series of well-defined experimental procedures. A hypothetical workflow for assessing the cross-reactivity of a compound like this compound is outlined below.
Experimental Workflow for Assessing Cross-Reactivity
The process of determining the selectivity of a novel enzyme inhibitor is a critical step in preclinical drug development. It helps to identify potential off-target effects that could lead to toxicity and provides a clearer understanding of the compound's mechanism of action.
Caption: A generalized workflow for identifying the primary target and assessing the cross-reactivity of a novel enzyme inhibitor.
Hypothetical Data Presentation
Once experimental data is available, it would be organized into a clear, comparative table. This allows for a quick assessment of the inhibitor's potency and selectivity.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Zinc-Dependent Enzymes
| Enzyme Target | Enzyme Class | This compound IC50 (nM) |
| Primary Target X | (e.g., Metalloproteinase) | 10 |
| MMP-1 | Metalloproteinase | > 10,000 |
| MMP-2 | Metalloproteinase | 5,200 |
| MMP-9 | Metalloproteinase | > 10,000 |
| HDAC1 | Histone Deacetylase | 8,500 |
| HDAC6 | Histone Deacetylase | > 10,000 |
| Carbonic Anhydrase II | Lyase | > 20,000 |
| Aminopeptidase N | Peptidase | 15,000 |
Detailed Methodologies (Illustrative Example)
Below are examples of the types of detailed experimental protocols that would be necessary to generate the data for a comparison guide.
In Vitro Enzyme Inhibition Assay (Fluorometric)
-
Enzyme and Substrate Preparation: Recombinant human forms of the target zinc-dependent enzymes and their corresponding fluorogenic substrates would be used. Enzymes are pre-incubated in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) to ensure stability and activity.
-
Compound Preparation: this compound is serially diluted in 100% DMSO to create a concentration gradient. These dilutions are then further diluted in assay buffer to the final desired concentrations.
-
Assay Procedure: The enzymatic reaction is initiated by adding the specific fluorogenic substrate to a mixture of the enzyme and varying concentrations of this compound. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Data Acquisition: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Signaling Pathway Visualization
In the context of a specific inhibitor, a diagram illustrating its effect on a known signaling pathway would be highly valuable. For instance, if this compound were found to be a selective inhibitor of an enzyme involved in a cancer-related pathway, a diagram could be generated to depict this.
Caption: A diagram showing the hypothetical inhibition of a target zinc-dependent enzyme by this compound within a signaling cascade.
While a comprehensive comparison guide for the cross-reactivity of this compound cannot be provided at this time due to a lack of available data, the framework outlined above illustrates the necessary experimental approaches and data presentation formats that are standard in the field of drug discovery and development. Researchers are encouraged to consult peer-reviewed scientific literature and databases for information on novel inhibitors as it becomes publicly available. Should information on this compound emerge, a detailed analysis of its selectivity will be a crucial step in evaluating its therapeutic potential.
In Vivo Efficacy of YJ182 in a Murine Skin Infection Model: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the novel antimicrobial peptide YJ182 against a standard antibiotic, ampicillin, in a murine model of Staphylococcus pseudintermedius skin infection. The data presented is based on studies of the antimicrobial peptide ADD-A, which serves as a proxy for this compound's anticipated performance.
Comparative Efficacy Analysis
The in vivo efficacy of this compound was evaluated based on two primary endpoints: the rate of wound healing and the reduction in bacterial load at the infection site. The comparator for this analysis is ampicillin, a commonly used antibiotic. The data demonstrates that topically applied this compound exhibits superior performance in both wound contraction and bacterial clearance compared to ampicillin.[1]
Wound Healing Dynamics
Following the establishment of a localized S. pseudintermedius skin infection in a murine model, the percentage of the remaining wound area was measured at day 11 post-treatment. This compound-treated subjects showed a significantly greater reduction in wound size compared to those treated with ampicillin and the saline control group.
| Treatment Group | Mean Wound Area Remaining (%) at Day 11 |
| This compound (32 µg/mL, topical) | 6.37 |
| Ampicillin (4.8 µg/mL, topical) | 9.50 |
| Saline Control | 28.4 |
| Untreated Control | 41.4 |
Table 1: Comparative wound healing efficacy of this compound and ampicillin in a murine skin infection model. Data is representative of studies conducted with the antimicrobial peptide ADD-A.[1]
Bacterial Load Reduction
To assess the antimicrobial activity in vivo, the bacterial load in the infected skin tissue was quantified. This compound treatment resulted in a more substantial reduction in bacterial colony-forming units (CFU) per milliliter of tissue homogenate compared to ampicillin, indicating a potent bactericidal effect at the site of infection.[1] Notably, the saline control group showed no significant reduction in bacterial load.[1]
| Treatment Group | Bacterial Load (log10 CFU/mL) |
| This compound (32 µg/mL, topical) | < 2.0 |
| Ampicillin (4.8 µg/mL, topical) | ~ 4.0 |
| Saline Control | ~ 6.0 |
| Trauma Control (Initial Load) | ~ 6.0 |
Table 2: Comparative bacterial load reduction after treatment with this compound and ampicillin. Data is representative of studies conducted with the antimicrobial peptide ADD-A.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo validation of this compound's efficacy in a murine skin infection model.
Murine Skin Infection Model Establishment
A superficial skin infection model is established using female BALB/c mice.[2][3]
-
Animal Preparation: Six to eight-week-old female BALB/c mice are anesthetized. The fur on the intrascapular region is shaved to expose the skin.[2]
-
Skin Barrier Disruption: The epidermal layer is partially removed by tape stripping the exposed area approximately 7-10 times. This controlled disruption is confirmed by measuring the transepidermal water loss, which should reach approximately 70 g/m²h.[3] This method creates a reproducible and localized area for infection.[3]
-
Bacterial Inoculation: A 5 µL droplet containing a suspension of Staphylococcus pseudintermedius (approximately 10^7 cells) from an overnight culture is applied to the tape-stripped skin.[3]
-
Infection Development: The infection is allowed to establish for a period of 48 hours, during which an open wound typically forms.[4]
Treatment Administration
-
Grouping: The mice are randomly assigned to different treatment groups: this compound (topical), ampicillin (topical), saline control (topical), and untreated control.
-
Topical Application: For the topical treatment groups, 20 mg of a petroleum jelly-based formulation containing either 32 µg/mL of this compound or 4.8 µg/mL of ampicillin is applied to the wound.[1][4] The saline control group receives the vehicle only.
-
Treatment Schedule: The treatments are administered twice daily for a duration of three days.[4]
Efficacy Assessment
-
Wound Area Measurement: The wound area is measured on day 3 and day 11 post-infection. The percentage of wound contraction is calculated relative to the initial wound size.[1]
-
Bacterial Load Enumeration:
-
On day 11, mice are euthanized, and the infected skin tissue is aseptically excised.
-
The tissue is weighed and homogenized in sterile saline.[2]
-
Serial dilutions of the homogenate are plated on appropriate agar plates.
-
The plates are incubated for 18-24 hours at 37°C, after which the number of colonies is counted.[5]
-
The bacterial load is expressed as colony-forming units (CFU) per milligram of tissue to normalize for variations in biopsy size.[5]
-
Visualized Mechanisms and Workflows
Proposed Mechanism of Action of this compound
Antimicrobial peptides like this compound are thought to exert their bactericidal effects primarily through the disruption of the bacterial cell membrane.[6] This is a key differentiator from many conventional antibiotics, which target intracellular processes.[6] The mechanism involves an initial electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane, followed by membrane permeabilization and eventual cell lysis.[6]
Caption: Proposed mechanism of this compound action on the bacterial cell membrane.
Experimental Workflow
The following diagram outlines the key steps in the in vivo validation of this compound's efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Confirmation of NDM-1 Inhibition: A Comparative Analysis of Binding Modes
A detailed guide for researchers, scientists, and drug development professionals on the crystallographically confirmed binding mode of inhibitors to New Delhi Metallo-beta-lactamase-1 (NDM-1).
Note: As of the latest available data, there is no publicly accessible crystallographic or experimental information detailing the binding mode of a compound designated "YJ182" to NDM-1. To fulfill the structural and comparative requirements of this guide, the well-characterized inhibitor L-captopril will be used as the primary subject of analysis. This guide will compare its crystallographically determined binding mode with other notable NDM-1 inhibitors to provide a comprehensive overview for researchers in the field.
Introduction to NDM-1 and the Challenge of Inhibition
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The active site of NDM-1 contains two zinc ions that are crucial for the hydrolysis of the amide bond in the beta-lactam ring of these antibiotics, rendering them ineffective.[3] The development of effective NDM-1 inhibitors is a critical goal in combating the growing threat of antibiotic resistance. X-ray crystallography is a powerful technique that provides atomic-level insights into how these inhibitors interact with the enzyme's active site, guiding the rational design of more potent drugs.[4][5]
Comparative Analysis of Inhibitor Binding Modes
The binding of inhibitors to the NDM-1 active site can occur through various mechanisms. Here, we compare the crystallographically confirmed binding mode of L-captopril with that of a hydrolyzed antibiotic, ampicillin, and the class of boronic acid inhibitors.
L-captopril: A Thiol-Based Zinc Chelator
The crystal structure of NDM-1 in complex with L-captopril reveals a distinct inhibitory mechanism.[6][7] The thiol group of L-captopril acts as a potent zinc-binding agent, directly interacting with the two zinc ions in the NDM-1 active site.[5][7] This interaction displaces the nucleophilic hydroxide ion that is essential for the hydrolysis of beta-lactams.[1] The carboxylate group of L-captopril also forms important interactions with active site residues, further stabilizing the inhibitor-enzyme complex.[7]
Hydrolyzed Ampicillin: A Product Complex
The crystal structure of NDM-1 with hydrolyzed ampicillin provides a snapshot of the enzyme's active site after catalysis.[2][4] In this complex, the opened beta-lactam ring of ampicillin is observed. The carboxylate group generated upon hydrolysis interacts with one of the zinc ions and key active site residues like Lys211 and Asn220.[4] The remainder of the ampicillin molecule forms hydrophobic interactions with residues in the L3 loop, such as L65 and M67.[4] Studying such product complexes is crucial for understanding the catalytic mechanism and designing inhibitors that mimic the transition state or the product.
Boronic Acid Inhibitors: Transition-State Analogs
Boronic acid-based inhibitors are designed to mimic the tetrahedral transition state of beta-lactam hydrolysis.[8] Crystallographic studies of NDM-1 in complex with boronic acid inhibitors show that the boronate group forms a covalent, yet reversible, bond with a key active site residue and interacts with the catalytic zinc ions.[8] This mode of inhibition effectively blocks the active site and prevents the binding and hydrolysis of antibiotic substrates.
Quantitative Comparison of NDM-1 Inhibitors
The efficacy of different inhibitors can be quantified and compared using various biochemical and microbiological assays. The table below summarizes key performance data for L-captopril and its stereoisomer, D-captopril, which exhibits higher potency.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Synergistic Activity with Beta-lactams |
| L-captopril | Thiol-based Zinc Chelator | 202.0[9] | - | Yes |
| D-captopril | Thiol-based Zinc Chelator | 7.9[9] | - | Yes |
| Hydrolyzed Ampicillin | Reaction Product | - | - | Not Applicable |
| Boronic Acid Inhibitors | Transition-State Analog | Varies (low µM to nM range) | Varies | Yes |
Experimental Protocols
Crystallization of NDM-1 in Complex with an Inhibitor
This protocol outlines the general steps for obtaining crystals of an NDM-1-inhibitor complex suitable for X-ray diffraction analysis.
-
Protein Expression and Purification:
-
The gene encoding for NDM-1 is cloned into an appropriate expression vector and transformed into a suitable host, typically E. coli.
-
The protein is overexpressed and then purified to homogeneity using a series of chromatography techniques, such as affinity chromatography and size-exclusion chromatography.[10] The purity is assessed by SDS-PAGE.[10]
-
-
Complex Formation:
-
The purified NDM-1 is incubated with a molar excess of the inhibitor to ensure complete binding to the active site.
-
-
Crystallization Screening:
-
The NDM-1-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens.[10] The sitting-drop or hanging-drop vapor diffusion method is commonly employed.[10] In this method, a small drop containing the protein-inhibitor complex and the crystallization solution is equilibrated against a larger reservoir of the crystallization solution.[10]
-
-
Crystal Optimization:
-
Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain large, well-diffracting single crystals.
-
-
Crystal Harvesting and Cryo-protection:
-
Crystals are carefully harvested from the crystallization drops and briefly soaked in a cryo-protectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures.
-
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection:
-
The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
Diffraction patterns are recorded on a detector as the crystal is rotated.
-
-
Data Processing:
-
The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.
-
-
Structure Solution and Refinement:
-
The three-dimensional structure of the NDM-1-inhibitor complex is solved using molecular replacement, using a previously determined structure of NDM-1 as a search model.
-
The initial model is then refined against the experimental diffraction data, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric and stereochemical quality.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in confirming the binding mode of an inhibitor to NDM-1 through crystallography.
Caption: Experimental workflow for determining the crystal structure of an NDM-1-inhibitor complex.
Caption: Logical flow for confirming an inhibitor's binding mode to NDM-1 via crystallography.
References
- 1. Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of NDM-1 reveals a common β-lactam hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
YJ-182: A Comparative Analysis of its Selectivity Profile Against Human Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound YJ-182 against other known matrix metalloproteinase (MMP) inhibitors. The data presented here is intended to offer an objective overview of YJ-182's performance and aid in the evaluation of its potential as a selective therapeutic agent.
Executive Summary
YJ-182, primarily identified as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), has also demonstrated inhibitory activity against human matrix metalloproteinase-2 (MMP-2). This dual activity warrants a closer examination of its selectivity profile within the human MMP family. This guide compares the available data for YJ-182 with established broad-spectrum and selective MMP inhibitors to contextualize its potency and specificity.
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of YJ-182 and a selection of alternative MMP inhibitors against various human MMPs. This quantitative data allows for a direct comparison of their inhibitory potencies.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-14 (nM) | Spectrum |
| YJ-182 | ND | 6920 | ND | ND | ND | ND | Selective (data limited) |
| Marimastat | 5[1] | 6[1] | ND | 13[1] | 3[1] | 9[1] | Broad-Spectrum |
| Batimastat | 3[2] | 4[2] | 20[2] | 6[2] | 4[2] | ND | Broad-Spectrum |
| ARP100 | ND | 12[3] | 4500[3] | 50000[3] | ND | ND | Selective (MMP-2) |
| AG-L-66085 | 1050[3] | ND | ND | ND | 5[3] | ND | Selective (MMP-9) |
ND: No Data Available
Experimental Protocols
The determination of MMP inhibitory activity, as represented by the IC50 values in the table above, is typically performed using a fluorogenic substrate assay. The following is a generalized protocol for such an experiment.
General Fluorogenic MMP Inhibition Assay Protocol
This protocol outlines the key steps for determining the potency of an inhibitor against a specific MMP.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and a surfactant like Brij-35).
-
Reconstitute the recombinant human MMP enzyme in the assay buffer to a desired stock concentration.
-
Prepare a stock solution of the fluorogenic MMP substrate (e.g., a FRET-based peptide substrate) in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of the test inhibitor (e.g., YJ-182) in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add the assay buffer, the MMP enzyme, and the serially diluted inhibitor.
-
Include control wells containing the enzyme without the inhibitor (positive control) and wells with only the buffer and substrate (negative control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining MMP inhibitor selectivity and a simplified signaling pathway involving MMPs.
References
Navigating the Evolutionary Maze: A Comparative Guide to Acquired Resistance in Targeted Cancer Therapy
A Case Study on the Epidermal Growth Factor Receptor (EGFR) Inhibitor Osimertinib
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: This guide uses the third-generation EGFR inhibitor, Osimertinib, as a representative model to evaluate evolutionary resistance potential. The originally requested compound, YJ182, could not be specifically identified in publicly available scientific literature or databases. The principles, experimental designs, and data presentation formats discussed herein are broadly applicable to the preclinical and clinical assessment of novel targeted therapies.
Introduction
The advent of targeted therapies has revolutionized the treatment of cancers driven by specific molecular alterations. However, the remarkable initial efficacy of these drugs is often curtailed by the emergence of acquired resistance. This guide provides a framework for evaluating the evolutionary resistance potential of targeted therapies, using the well-documented example of Osimertinib in non-small cell lung cancer (NSCLC). We will compare its resistance profile with first-generation EGFR inhibitors, detail the experimental methodologies to study resistance, and visualize the complex biological and experimental pathways involved.
Comparative Analysis of Acquired Resistance in EGFR Tyrosine Kinase Inhibitors (TKIs)
The landscape of acquired resistance to EGFR TKIs is complex, involving both on-target mutations and the activation of bypass signaling pathways. Below is a comparative summary of resistance mechanisms observed for first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors.
Table 1: Frequency of Acquired Resistance Mechanisms to EGFR TKIs
| Resistance Mechanism | First-Generation TKIs (Gefitinib/Erlotinib) | Third-Generation TKI (Osimertinib) | References |
| On-Target Mutations | |||
| EGFR T790M | 50-63% | Often lost upon progression (49-63% of cases) | [1][2][3][4] |
| EGFR C797S | Rare | 7-15% (higher in second-line setting) | [5][6] |
| Other EGFR mutations (e.g., L747S, D761Y) | <5% | Identified in some cases (e.g., E709K) | [1][7] |
| Bypass Pathway Activation | |||
| MET Amplification | ~20% | 15-20% (FLAURA & AURA3 trials) | [1] |
| HER2 Amplification | Rare | 2-5% | [5] |
| Downstream Pathway Alterations | |||
| KRAS Mutations | Rare | Present in some resistant cases | [2] |
| PIK3CA Mutations | 14.7% (in one study with Erlotinib) | 3-7% | [2][6] |
| Histologic Transformation | |||
| Small Cell Lung Cancer (SCLC) | Present in some cases | Identified as a resistance mechanism | [2] |
Table 2: In Vitro Evolution of Resistance - Fold Change in IC50
The development of drug-resistant cell lines in vitro provides a powerful model to study the dynamics of resistance evolution. The table below summarizes the fold increase in the half-maximal inhibitory concentration (IC50) observed in various studies.
| Cell Line | Parental IC50 | Resistant IC50 | Fold Change | Drug | Reference |
| PC-9 | 0.0089 µM | 1.21 µM | 136 | Erlotinib | [8] |
| HCC827 | 6.5-22.0 nM | 197.32 nM | ~9-30 | Erlotinib | [9] |
| H1650 | 31.0 µM | 50.0 µM | ~1.6 | Gefitinib | [10] |
| PC9 | ~20-70 nM | >5 µM | >70 | Osimertinib | [11] |
| H1975 | 4.95 µM | 6.09-6.81 µM | ~1.2-1.4 | Osimertinib | [12] |
Experimental Protocols for Evaluating Evolutionary Resistance
In Vitro Generation of Drug-Resistant Cell Lines
This protocol outlines a common method for developing drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[13][14]
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to the drug of interest.
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the parental cell line.
-
Dose Escalation:
-
Culture the parental cells in the presence of the drug at a concentration equal to or slightly below the IC50.
-
Once the cells resume proliferation, subculture them and increase the drug concentration (typically 1.5- to 2-fold).[14]
-
Repeat this process of gradual dose escalation over several months.
-
-
Isolation of Resistant Clones: Once a population of cells can proliferate at a significantly higher drug concentration, single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Confirmation of Resistance: Characterize the resistant clones by determining their IC50 and comparing it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.[14]
Identification of Resistance Mechanisms using Whole-Exome Sequencing (WES)
WES is a powerful tool to identify genetic alterations that may confer drug resistance.[15]
-
Sample Preparation: Extract high-quality genomic DNA from both the parental and the resistant cell lines. For clinical studies, DNA from tumor biopsies before and after treatment, along with matched normal tissue (e.g., peripheral blood), is required.[15]
-
Library Preparation and Exome Capture:
-
Fragment the genomic DNA and ligate sequencing adapters.
-
Use a commercially available exome capture kit to enrich for the protein-coding regions of the genome.
-
-
Sequencing: Perform high-throughput sequencing of the captured exome libraries on a platform such as the Illumina HiSeq.[16]
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference human genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Compare the variants identified in the resistant cells to those in the parental cells (or post-treatment vs. pre-treatment samples) to identify acquired mutations.
-
Annotate the identified variants to predict their functional impact and filter against known polymorphisms.
-
Analyze copy number variations to detect gene amplifications or deletions.
-
Visualizing Signaling Pathways and Experimental Workflows
EGFR Signaling and Osimertinib Resistance
The following diagram illustrates the EGFR signaling pathway and highlights the points of inhibition by Osimertinib, as well as the locations of key resistance mutations.
Caption: EGFR signaling pathway and mechanisms of resistance to Osimertinib.
Experimental Workflow for In Vitro Resistance Evolution
This diagram outlines the key steps in an in vitro study designed to evaluate the evolutionary potential for drug resistance.
Caption: Workflow for in vitro evolution and characterization of drug resistance.
Conclusion
The evaluation of evolutionary resistance is a critical component of preclinical and clinical drug development for targeted therapies. As demonstrated with the case of Osimertinib, a multi-faceted approach combining in vitro evolution studies, comprehensive genomic analysis, and clinical data is essential to understand and anticipate the mechanisms by which cancers evade treatment. By prospectively studying the potential for resistance, researchers can identify combination therapies or next-generation inhibitors to overcome these challenges, ultimately extending the clinical benefit of novel targeted agents.
References
- 1. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to Erlotinib in EGFR Mutation-Positive Lung Adenocarcinoma among Hispanics (CLICaP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Guide to Cancer Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 16. cancer.gov [cancer.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment. While a specific disposal protocol for a substance labeled "YJ182" cannot be immediately provided without its chemical identity, this guide offers a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to identify the necessary information and proceed with proper disposal. Adherence to these procedures will help maintain a safe laboratory and ensure compliance with institutional and regulatory standards.
Step 1: Identify the Chemical Compound
The designation "this compound" is not a universally recognized chemical identifier. It is likely an internal catalog number, a component of a kit, or a shorthand laboratory name. The first and most crucial step is to determine the precise chemical name or components of the substance.
Actionable Protocol:
-
Examine the Container Label: Carefully inspect the primary container for a detailed chemical name, CAS (Chemical Abstracts Service) number, or a list of ingredients.
-
Consult the Purchase Order/Packing Slip: Cross-reference the "this compound" identifier with purchasing records. These documents often contain the full product name and manufacturer details.
-
Locate the Safety Data Sheet (SDS): The SDS is the most important document for chemical safety and disposal. If you have the product name or manufacturer, you can obtain the SDS from the supplier's website. If the SDS is not immediately available, contact the manufacturer's technical support with the product number "this compound".
-
Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS office is a valuable resource. They can assist in identifying unknown chemicals and will provide specific guidance on disposal procedures that comply with local and federal regulations.
Information to Extract from Labels and SDS
For proper disposal, key pieces of information must be identified. The table below summarizes what to look for on the product container and in the Safety Data Sheet.
| Data Point | Location on Container Label | Location in Safety Data Sheet (SDS) | Importance for Disposal |
| Chemical Name(s) | Front Panel | Section 3: Composition/information on ingredients | Determines the primary hazards and required disposal route. |
| CAS Number | Often near the chemical name | Section 3: Composition/information on ingredients | A unique identifier for the chemical substance. |
| Hazard Pictograms | Front Panel | Section 2: Hazards identification | Provides a quick visual reference of the primary hazards. |
| Signal Word | Front Panel | Section 2: Hazards identification | "Danger" or "Warning" indicates the severity of the hazard. |
| Hazard Statements | May be on the label | Section 2: Hazards identification | Describes the nature of the hazards (e.g., "Harmful if swallowed"). |
| Precautionary Statements | May be on the label | Section 2: Hazards identification | Provides measures to minimize or prevent adverse effects. |
| Disposal Considerations | Not usually on the label | Section 13: Disposal considerations | Provides specific guidance on proper disposal methods. |
| Physical Properties | Not usually on the label | Section 9: Physical and chemical properties | Informs of properties like flammability and reactivity. |
Step 2: General Chemical Waste Disposal Workflow
Once the chemical has been identified and its hazards are understood from the SDS, a general workflow for disposal can be followed. This workflow should always be executed in consultation with your institution's EHS department.
The following diagram illustrates the logical steps to determine the correct disposal pathway for a laboratory chemical.
Caption: Workflow for Safe Laboratory Chemical Disposal.
Step 3: Handling and Segregation of Chemical Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Obtain Correct Waste Containers: Contact your EHS office to obtain the appropriate, designated waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste, aqueous waste).
-
Label Containers Clearly: Ensure all waste containers are clearly labeled with the full chemical names of the contents, approximate percentages, and the appropriate hazard warnings.
-
Avoid Mixing Incompatible Wastes: Never mix different types of chemical waste unless specifically instructed to do so by your EHS office. For example, do not mix acids and bases, or oxidizing agents with organic materials.
-
Container Management: Keep waste containers closed except when adding waste. Do not overfill containers; leave adequate headspace for expansion.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, secondary containment area away from general laboratory traffic.
By following these procedural steps, researchers can ensure that all laboratory chemicals, including unidentified substances like "this compound," are handled and disposed of in a manner that prioritizes safety and regulatory compliance, thereby building a culture of trust and responsibility within the scientific community.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
